(D-Ser6,Azagly10)-LHRH
Beschreibung
The exact mass of the compound (d-Ser6)-goserelin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H76N18O14/c1-28(2)19-37(46(79)64-36(9-5-17-60-54(56)57)53(86)73-18-6-10-43(73)52(85)71-72-55(58)87)65-50(83)41(25-74)69-47(80)38(20-29-11-13-32(76)14-12-29)66-51(84)42(26-75)70-48(81)39(21-30-23-61-34-8-4-3-7-33(30)34)67-49(82)40(22-31-24-59-27-62-31)68-45(78)35-15-16-44(77)63-35/h3-4,7-8,11-14,23-24,27-28,35-43,61,74-76H,5-6,9-10,15-22,25-26H2,1-2H3,(H,59,62)(H,63,77)(H,64,79)(H,65,83)(H,66,84)(H,67,82)(H,68,78)(H,69,80)(H,70,81)(H,71,85)(H4,56,57,60)(H3,58,72,87)/t35-,36-,37-,38-,39-,40-,41+,42-,43-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOFNUJOVIOVTO-XXJSJULJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H76N18O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1213.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65807-03-6 | |
| Record name | 65807-03-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (D-Ser6,Azagly10)-LHRH (Goserelin): Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser6,Azagly10)-LHRH, commercially known as Goserelin (B1671991). This document details its chemical structure, methods of synthesis, and delves into its biological activity, including available quantitative data and its mechanism of action through receptor signaling pathways.
Chemical Structure
This compound, or Goserelin, is a synthetic decapeptide analog of the naturally occurring LHRH. Its structure is characterized by two key modifications to the native LHRH sequence, which enhance its potency and duration of action. The glycine (B1666218) at position 6 is replaced with a D-serine residue, and the glycine at position 10 is substituted with an azaglycine residue.
The amino acid sequence of this compound is: {Pyr}-His-Trp-Ser-Tyr-D-Ser-Leu-Arg-Pro-Azagly-NH₂
These modifications make the peptide more resistant to degradation by peptidases, resulting in a longer biological half-life compared to native LHRH.
Synthesis of this compound
The synthesis of Goserelin can be achieved through both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) methodologies. The presence of the C-terminal azaglycine moiety and the need for specific side-chain protection present unique challenges in its synthesis.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for peptide synthesis, offering high efficiency and the ability to produce long peptide chains.
Experimental Protocol for Solid-Phase Synthesis:
A detailed experimental protocol for the solid-phase synthesis of Goserelin is outlined below, based on established principles and patent literature.
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Ser(tBu)-OH and Fmoc-Azagly-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Solvents (DMF, DCM)
-
Purification system (preparative HPLC)
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using 20% piperidine in DMF.
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Azagly-OH, is coupled to the deprotected resin using a coupling agent and a base. The reaction progress is monitored using a qualitative test (e.g., Kaiser test).
-
Iterative Coupling and Deprotection: The subsequent Fmoc-protected amino acids are coupled sequentially according to the peptide sequence. Each coupling step is followed by Fmoc deprotection.
-
Final Deprotection: After the coupling of the final amino acid (Pyr), the terminal Fmoc group is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail.
-
Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by analytical HPLC and mass spectrometry to confirm its identity and purity.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS, or solution-phase synthesis, is another viable method for producing Goserelin, particularly for large-scale production. This method involves the synthesis of peptide fragments in solution, which are then coupled to form the final decapeptide.
Biological Activity and Quantitative Data
Goserelin is a potent agonist of the gonadotropin-releasing hormone receptor (GnRHR). Its enhanced stability and affinity for the GnRHR lead to a biphasic effect on the pituitary-gonadal axis. Initially, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, chronic administration leads to the downregulation of GnRH receptors in the pituitary, resulting in a profound suppression of LH and FSH secretion and, consequently, a reduction in the production of gonadal steroids such as testosterone (B1683101) and estrogen.
| Parameter | Organism/System | Method | Result | Reference |
| Testosterone Suppression | Human (Prostate Cancer Patients) | Clinical Study | Reduction to castration levels (<50 ng/dL) | [1][2] |
| LH and FSH Suppression | Human | Clinical Study | Significant suppression after chronic administration | [3] |
Signaling Pathway
The biological effects of this compound are mediated through its interaction with the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily.
Upon binding of Goserelin to the GnRH receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the downstream signaling events that ultimately result in the synthesis and release of gonadotropins.
Chronic stimulation by Goserelin leads to the desensitization and downregulation of the GnRH receptors, uncoupling them from the signaling pathway and leading to the suppression of gonadotropin release.
Signaling Pathway of this compound (Goserelin)
Caption: Signaling pathway of this compound (Goserelin) via the GnRH receptor.
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for the solid-phase peptide synthesis of this compound.
Conclusion
This compound (Goserelin) is a potent LHRH agonist with significant therapeutic applications, primarily in the management of hormone-dependent cancers. Its enhanced stability and biological activity are a direct result of its specific amino acid substitutions. The synthesis of Goserelin, while challenging, can be accomplished through established peptide synthesis methodologies. Its mechanism of action via the GnRH receptor and subsequent downstream signaling pathways is well-characterized, providing a clear rationale for its clinical efficacy. This guide provides a foundational understanding for researchers and professionals involved in the development and study of peptide-based therapeutics.
References
- 1. US20100311946A1 - Solid Phase Peptide for the Production of Goserelin - Google Patents [patents.google.com]
- 2. Solid Phase Peptide Synthesis Resin - Sunresin [seplite.com]
- 3. WO2010141276A1 - Solid phase peptide synthesis process for the production of goserelin - Google Patents [patents.google.com]
The Biological Activity of (D-Ser6,Azagly10)-LHRH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser6,Azagly10)-LHRH is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). As a potent LHRH agonist, it exhibits significantly enhanced biological activity and stability compared to the native decapeptide. This technical guide provides a comprehensive overview of the biological activity of this compound and its closely related analogs, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented is intended to support research, discovery, and development efforts in fields such as oncology, reproductive medicine, and endocrinology.
LHRH agonists, including this compound, are characterized by amino acid substitutions at position 6 and/or 10, which confer increased resistance to enzymatic degradation and higher binding affinity for the GnRH receptor (GnRHR).[1] These modifications result in a prolonged and more potent biological response. The primary mechanism of action of LHRH agonists involves the initial stimulation of the pituitary-gonadal axis, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound and sustained suppression of these gonadotropins upon continuous administration.[2] This paradoxical effect of downregulation and desensitization of the GnRH receptors forms the basis of their therapeutic applications in hormone-dependent conditions.[2]
Quantitative Biological Activity
While specific quantitative binding affinity data for this compound is not extensively available in the public domain, the biological activity can be inferred from studies on closely related analogs, particularly goserelin (B1671991) ([D-Ser(tBu)6,Azagly10]-LHRH). LHRH agonists with modifications at position 6 and 10 are reported to be 50 to 100 times more potent than native LHRH.[1] The enhanced potency is a result of both increased receptor binding affinity and greater resistance to degradation.
For comparative purposes, the binding affinities of other D-amino acid substituted LHRH analogs are presented below. These values, obtained through competitive radioligand binding assays, demonstrate the significant increase in affinity conferred by the D-amino acid substitution at position 6.
| Compound | Equilibrium Association Constant (Ka) (M⁻¹) | Relative Binding Affinity (vs. Native LHRH) |
| Native LHRH (GnRH) | 6.6 x 10⁸ | 1.0 |
| [D-Ala⁶]-GnRH | 4.6 x 10⁹ | ~7.0 |
| [D-Trp⁶]LHRH | ~10-fold higher than LHRH | ~10.0 |
Data for [D-Ala⁶]-GnRH is indicative of the effect of D-amino acid substitution at position 6.[3] Data for [D-Trp⁶]LHRH is also provided for comparison.[1]
In Vivo Efficacy: Gonadotropin and Steroid Suppression
The primary in vivo biological effect of sustained administration of this compound and other potent LHRH agonists is the suppression of gonadotropin and sex steroid levels to castrate levels. This is a critical endpoint for therapeutic applications in hormone-sensitive cancers and other endocrine disorders.
| Species | LHRH Agonist | Dose and Administration | Effect on Testosterone (B1683101) | Time to Effect |
| Adult Male Rats | (D-Ser(TBU)6, des-Gly-NH2(10)) LHRH ethylamide (250 ng daily) with an antiandrogen | Daily injection for 5 months | Marked inhibition of ventral prostate and seminal vesicle weight to 9% and 15% of control, respectively. | 5 months |
| Adult Male Rats | Orntide acetate (B1210297) (LHRH antagonist) | Single daily dose | Testosterone suppression to below 0.5 ng/ml (castration level). | Within 6 hours |
The data for the potent LHRH agonist in rats demonstrates the profound inhibitory effect on androgen-dependent tissues.[4] The data for the LHRH antagonist is provided to illustrate a rapid suppression of testosterone without the initial surge seen with agonists.[5]
Signaling Pathways
The biological effects of this compound are mediated through the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.
Upon binding of this compound, the GnRH receptor primarily couples to the Gq/11 protein, which in turn activates Phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and elevated intracellular Ca²⁺ levels activate Protein Kinase C (PKC), which then phosphorylates downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade. This signaling cascade ultimately leads to the synthesis and secretion of LH and FSH.
Experimental Protocols
Radioligand Binding Assay for GnRH Receptor
This protocol describes a competitive binding assay to determine the binding affinity (IC50 and subsequently Ki) of a test compound like this compound for the GnRH receptor.
Materials:
-
Pituitary membrane preparation (source of GnRH receptors)
-
Radiolabeled LHRH agonist (e.g., [¹²⁵I]-[D-Trp⁶]LHRH)
-
Unlabeled this compound (test compound)
-
Native LHRH (for positive control)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compound and native LHRH in assay buffer.
-
Dilute the radiolabeled LHRH agonist in assay buffer to a final concentration at or below its Kd.
-
Resuspend the pituitary membrane preparation in assay buffer to a desired protein concentration (e.g., 50-100 µ g/well ).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Unlabeled competitor (test compound or native LHRH) or buffer for total binding. For non-specific binding, add a high concentration of unlabeled native LHRH.
-
Radiolabeled LHRH agonist.
-
Pituitary membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at 4°C for 90-120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Testosterone Suppression in Rats
This protocol outlines a method to evaluate the in vivo efficacy of this compound in suppressing testosterone levels in male rats.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., saline, sterile water)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Testosterone ELISA kit or access to a radioimmunoassay (RIA) facility
Procedure:
-
Animal Acclimatization:
-
Acclimate rats to the housing conditions for at least one week before the experiment.
-
-
Treatment Groups:
-
Divide the rats into at least two groups: a control group receiving the vehicle and a treatment group receiving this compound.
-
-
Dosing:
-
Administer the test compound or vehicle to the rats via the desired route (e.g., subcutaneous injection). For chronic studies, injections are typically performed daily.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., baseline, and at various intervals after the start of treatment).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Testosterone Measurement:
-
Measure the testosterone concentration in the plasma samples using a validated testosterone ELISA kit or by radioimmunoassay following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the testosterone levels between the control and treatment groups at each time point using appropriate statistical methods (e.g., t-test or ANOVA).
-
Plot the mean testosterone levels over time for each group to visualize the suppression profile.
-
Conclusion
This compound is a potent LHRH agonist with significant potential for therapeutic applications. Its enhanced biological activity, stemming from increased receptor binding affinity and resistance to degradation, leads to profound and sustained suppression of the pituitary-gonadal axis. The information and protocols provided in this technical guide offer a foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this and other LHRH analogs. Further studies are warranted to delineate the precise quantitative binding characteristics of this compound and to fully explore its pharmacological profile.
References
- 1. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Combined long-term treatment with an LHRH agonist and a pure antiandrogen blocks androgenic influence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the concurrent LHRH antagonist administration with a LHRH superagonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Function of (D-Ser6,Azagly10)-LHRH (Goserelin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Ser6,Azagly10)-LHRH, commonly known as Goserelin (B1671991), is a potent synthetic superagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] This decapeptide analogue plays a critical role in the management of hormone-sensitive diseases, most notably prostate and breast cancer, through its profound effects on the hypothalamic-pituitary-gonadal axis.[2][3][4] Initially, Goserelin stimulates the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, chronic administration results in the downregulation and desensitization of pituitary GnRH receptors, leading to a sustained suppression of gonadotropin secretion and subsequent reduction of testosterone (B1683101) and estrogen to castrate levels.[1] Beyond its endocrine effects, Goserelin exerts direct anti-tumor activities by modulating intracellular signaling pathways, including the PI3K/Akt and MAPK/ERK cascades in cancer cells.[5][6] This guide provides a comprehensive overview of the function of Goserelin, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and visualizations of its signaling pathways.
Core Function and Mechanism of Action
Goserelin's primary function is to suppress the production of sex hormones by acting as a superagonist at the GnRH receptors on pituitary gonadotrophs.[1] This interaction initiates a biphasic response:
-
Initial Agonist Phase (Flare-up): Upon initial administration, Goserelin binds to GnRH receptors, mimicking the action of natural GnRH and triggering an initial surge in the secretion of LH and FSH from the anterior pituitary. This leads to a transient increase in serum testosterone in males and estradiol (B170435) in females.[3]
-
Downregulation and Desensitization Phase: Continuous exposure to Goserelin leads to the internalization and uncoupling of GnRH receptors from their signaling pathways. This desensitization of the pituitary gonadotrophs results in a profound and sustained suppression of LH and FSH release. The subsequent decrease in gonadotropin levels leads to a significant reduction in the production of gonadal steroids, achieving a state of "medical castration."[1]
In addition to its effects on the pituitary, Goserelin can also exert direct effects on cancer cells that express GnRH receptors. This direct action can inhibit cell proliferation and induce apoptosis.[5][6]
Quantitative Data
The following tables summarize the available quantitative data on the binding affinity and clinical efficacy of Goserelin.
| Parameter | Value | Assay/Method | Source |
| Binding Affinity (Ki) | 0.06 nM (for Nafarelin, a similar GnRH agonist) | Radioligand Binding Assay | [7] |
| Residence Time | 5.6 min | Competition Association Assay | [7] |
Table 1: Goserelin GnRH Receptor Binding Affinity. While a specific Ki value for Goserelin was not found in the provided search results, a study on various GnRH peptide agonists reported a residence time of 5.6 minutes for Goserelin. For context, the same study reported a Ki value of 0.06 nM for Nafarelin, another potent GnRH agonist.[7]
| Hormone | Dosage | Effect | Time to Effect | Patient Population | Source |
| Testosterone | 3.6 mg monthly | Suppression to <50 ng/dL | 2-4 weeks | Prostate Cancer | [7] |
| Testosterone | 10.8 mg quarterly | Suppression to <50 ng/dL | 2-4 weeks | Prostate Cancer | [7] |
| LH | 3.6 mg monthly | Initial surge followed by suppression | Suppression within 2-3 weeks | Breast Cancer | [8] |
| FSH | 3.6 mg monthly | Initial surge followed by suppression | Suppression within 2-3 weeks | Breast Cancer | [8] |
| Estradiol | 3.6 mg monthly | Suppression to postmenopausal levels (<30 pg/mL) | 2-3 weeks | Breast Cancer | [8] |
Table 2: Hormonal Response to Goserelin in Clinical Studies. Goserelin effectively suppresses sex hormone levels to castrate or postmenopausal ranges.
| Cancer Type | Animal Model | Goserelin Dosage | Effect on Tumor Volume | Source |
| Epithelial Ovarian Cancer | Nude mice with SKOV3-ip xenografts | 10 mg/kg/day | Significant reduction in tumor volume compared to control | [7] |
| Mammary Cancer | Dogs | 60 µg/kg every 21 days | Reduction in tumor size | [9] |
Table 3: In Vivo Anti-Tumor Efficacy of Goserelin. Preclinical studies demonstrate the ability of Goserelin to inhibit the growth of hormone-sensitive tumors.
Signaling Pathways
Goserelin's effects are mediated through complex signaling pathways, both at the pituitary and directly within cancer cells.
Pituitary GnRH Receptor Signaling
The binding of Goserelin to the GnRH receptor on pituitary gonadotrophs activates G-protein-coupled signaling cascades, primarily through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the synthesis and release of LH and FSH.
Caption: Goserelin-induced signaling pathway in pituitary gonadotrophs.
Direct Anti-Tumor Signaling Pathways
In cancer cells expressing GnRH receptors, Goserelin can directly induce anti-proliferative and pro-apoptotic effects through the modulation of key intracellular signaling pathways.
In epithelial ovarian cancer cells, Goserelin has been shown to decrease the activity of Akt, a key survival kinase.[6] This leads to the upregulation and activation of the transcription factor FOXO1. Activated FOXO1 then translocates to the nucleus and promotes the expression of pro-apoptotic genes, including members of the tumor necrosis factor (TNF) receptor superfamily, ultimately leading to programmed cell death.[6][7]
Caption: Goserelin's direct pro-apoptotic signaling via the PI3K/Akt/FOXO1 pathway in cancer cells.
Goserelin can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, in prostate cancer cells.[5] The activation of this pathway can influence cell proliferation and survival. The precise downstream effects and their contribution to Goserelin's anti-tumor activity are still under investigation.
Caption: Goserelin's modulation of the MAPK/ERK signaling pathway in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of Goserelin.
GnRH Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of Goserelin for the GnRH receptor.
Materials:
-
Cell line expressing GnRH receptors (e.g., HEK293-GnRHR, pituitary cells)
-
Radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin)
-
Unlabeled Goserelin
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation fluid
-
96-well plates
-
Harvester and filter mats
-
Scintillation counter
Protocol:
-
Cell Culture: Culture GnRH receptor-expressing cells to confluency.
-
Membrane Preparation: Harvest cells, homogenize in lysis buffer, and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled GnRH analog and varying concentrations of unlabeled Goserelin to the membrane preparation. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each Goserelin concentration by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Goserelin. Determine the IC50 value (concentration of Goserelin that inhibits 50% of radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competitive radioligand binding assay.
Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathway Activation
Objective: To assess the effect of Goserelin on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.
Materials:
-
Cancer cell line of interest (e.g., SKOV3-ip for ovarian cancer, LNCaP for prostate cancer)
-
Goserelin
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of Goserelin for different time points. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Caption: Experimental workflow for Western blot analysis.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Goserelin in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Hormone-dependent cancer cell line (e.g., LNCaP for prostate cancer)
-
Goserelin formulation (e.g., sustained-release depot)
-
Calipers for tumor measurement
-
Anesthesia
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Goserelin to the treatment group according to the desired dosing schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the animals throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Compare the tumor growth between the Goserelin-treated and control groups to determine the anti-tumor efficacy.
Caption: Experimental workflow for an in vivo tumor xenograft study.
Conclusion
This compound (Goserelin) is a well-established GnRH agonist with a multifaceted mechanism of action. Its primary therapeutic effect stems from the profound suppression of sex hormone production through the downregulation of pituitary GnRH receptors. Furthermore, its direct anti-tumor effects, mediated by the modulation of intracellular signaling pathways such as PI3K/Akt and MAPK/ERK, provide an additional layer of therapeutic benefit in hormone-sensitive cancers. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important peptide hormone. Further investigation into the detailed molecular interactions within the direct signaling pathways will continue to enhance our understanding of Goserelin's full therapeutic potential.
References
- 1. The use of gonadotrophin-releasing hormone (GnRH) agonists in early and advanced breast cancer in pre- and perimenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Goserelin Acetate - NCI [cancer.gov]
- 4. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The depot GnRH analogue goserelin in the treatment of premenopausal patients with metastatic breast cancer--a 5-year experience and further endocrine therapies. Cooperative German Zoladex Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ovarian function suppression with a GnRH analogue: D-ser(But[t])[6]-Arzgly[10]-LHRH (Goserelin) in hormone dependent canine mammary cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of (D-Ser6,Azagly10)-LHRH (Goserelin): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(D-Ser6,Azagly10)-LHRH, widely known as Goserelin (B1671991), is a potent synthetic analogue of luteinizing hormone-releasing hormone (LHRH). Its discovery marked a significant milestone in the development of hormonal therapies for a range of sex hormone-dependent diseases, most notably prostate and breast cancer. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles underlying Goserelin. It details the experimental methodologies employed in its synthesis and biological characterization, presents key quantitative data on its potency and activity, and elucidates the signaling pathways through which it exerts its therapeutic effects.
Introduction: The Quest for Potent LHRH Analogues
The isolation and characterization of the decapeptide LHRH in the early 1970s opened the door to understanding and manipulating the hypothalamic-pituitary-gonadal axis. Initial research focused on creating analogues with enhanced potency and duration of action compared to the native hormone. The primary strategy involved strategic amino acid substitutions to increase receptor binding affinity and protect the peptide from rapid enzymatic degradation.
The development of Goserelin, internally coded as ICI 118630, emerged from this intensive research effort. The key structural modifications in Goserelin compared to native LHRH are the substitution of glycine (B1666218) at position 6 with a D-serine (tert-butyl) residue and the replacement of the C-terminal glycine-amide with an azaglycine-amide. These changes render the molecule 50 to 100 times more potent than natural LHRH and confer a significantly longer biological half-life. Goserelin was patented in 1976 and received approval for medical use in 1987.[1]
Physicochemical Properties and Structure
Goserelin is a synthetic decapeptide with the following primary structure:
-
Sequence: Pyr-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2[2]
-
Molecular Weight: 1269.43 g/mol [5]
-
CAS Number: 65807-02-5[2]
Mechanism of Action: A Paradoxical Effect
Goserelin functions as a potent agonist of the LHRH receptor (LHRHR), also known as the gonadotropin-releasing hormone receptor (GnRHR). Its mechanism of action is biphasic:
-
Initial Stimulation (Agonist Phase): Upon initial administration, Goserelin binds to and stimulates LHRH receptors on pituitary gonadotroph cells.[1] This leads to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][6][7] In men, this results in a temporary increase in testosterone (B1683101) levels, a phenomenon often referred to as "testosterone flare." In women, a similar transient increase in estradiol (B170435) is observed.[7]
-
Downregulation and Desensitization (Antagonist-like Phase): Continuous, non-pulsatile administration of Goserelin leads to the sustained occupation and subsequent downregulation of LHRH receptors on the pituitary gland.[5] This process of receptor desensitization and internalization ultimately results in a profound and sustained suppression of LH and FSH release.[7] The ensuing reduction in gonadotropin levels leads to a significant decrease in the production of gonadal steroids, achieving "medical castration" levels of testosterone in men and postmenopausal levels of estradiol in women.[1][7]
Quantitative Biological Data
The following tables summarize the key quantitative data that established the pharmacological profile of Goserelin.
Table 1: In Vivo Potency and Effects on Hormone Levels in Male Rats
| Parameter | Vehicle Control | Goserelin (3.6 mg depot) | Time Point | Reference |
| Serum Testosterone | Normal | Markedly depressed | 2 weeks | [8] |
| Testis Weight | Normal | Sustained decrease | 2-24 weeks | [8] |
| Seminal Vesicle Weight | Normal | Sustained decrease | 2-24 weeks | [8] |
| Prostate Gland Weight | Normal | Sustained decrease | 2-24 weeks | [8] |
| Serum LH | Normal | Reduced | 2-24 weeks | [8] |
| Serum FSH | Normal | Reduced | 2-24 weeks | [8] |
Table 2: Pharmacokinetic Properties of Goserelin
| Parameter | Value | Species | Administration | Reference |
| Protein Binding | 27.3% | Human | Subcutaneous | [1] |
| Elimination Half-life | 2-4 hours (normal renal function) | Human | Subcutaneous | [1] |
| Peak Serum Concentration | ~2 hours | Human | Subcutaneous | [1] |
Experimental Protocols
Solid-Phase Peptide Synthesis of Goserelin
The synthesis of Goserelin is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for the stepwise assembly of peptide chains on an insoluble resin support. Several patents describe detailed procedures for its synthesis.
General Protocol Outline:
-
Resin Preparation: A suitable resin, such as Rink Amide MBHA resin, is used as the solid support. The synthesis of the azaglycine-amide C-terminus often requires a specialized approach. One method involves reacting the Rink Amide resin with carbonyldiimidazole (CDI) to form an activated intermediate, which then reacts with Fmoc-hydrazine (Fmoc-NH-NH2) to yield the Fmoc-azaglycine-resin.
-
Peptide Chain Elongation: The peptide chain is assembled in a C-terminal to N-terminal direction. Each cycle of amino acid addition involves two main steps:
-
Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/DIPEA or PyBop) and coupled to the free N-terminus of the growing peptide chain.
-
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin support, and the side-chain protecting groups are removed. This is typically achieved by treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions. The tert-butyl protecting group on the D-serine at position 6 is often retained during the initial cleavage and removed in a subsequent step.
-
Purification: The crude peptide is purified to a high degree using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
In Vivo Assessment of Testosterone Suppression in Rats
The biological activity of Goserelin is critically assessed by its ability to suppress testosterone levels in animal models.
Protocol Outline:
-
Animal Model: Adult male rats are used for these studies.
-
Drug Administration: Goserelin, often in a sustained-release depot formulation, is administered subcutaneously. A control group receives a vehicle-only injection.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., baseline, and at regular intervals for several weeks).
-
Hormone Measurement: Serum testosterone levels are quantified using a specific and validated radioimmunoassay (RIA).
-
Organ Weight Analysis: At the end of the study, animals are euthanized, and reproductive organs (testes, seminal vesicles, prostate) are excised and weighed to assess the impact of hormonal suppression.
Radioimmunoassay (RIA) for Luteinizing Hormone (LH)
RIA is a highly sensitive technique used to measure the concentration of hormones like LH in biological fluids.
General Protocol Outline:
-
Antibody Generation: A specific antibody against LH is raised in an animal model (e.g., rabbit) by immunization with purified LH.
-
Radiolabeling: A known amount of purified LH is radiolabeled, typically with Iodine-125 (¹²⁵I), to serve as a tracer.
-
Competitive Binding: A standard curve is generated by incubating a fixed amount of the anti-LH antibody and the ¹²⁵I-labeled LH with known concentrations of unlabeled (standard) LH. The unknown samples (e.g., serum from Goserelin-treated animals) are incubated in parallel. The unlabeled LH in the standards and samples competes with the radiolabeled LH for binding to the limited number of antibody binding sites.
-
Separation: The antibody-bound LH is separated from the free (unbound) LH. This can be achieved using a second antibody that precipitates the primary antibody-antigen complex.
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.
-
Quantification: The concentration of LH in the unknown samples is determined by comparing the degree of inhibition of binding of the radiolabeled LH to the standard curve.
Signaling Pathways
Goserelin's action is initiated at the LHRH receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade in pituitary gonadotrophs is complex and leads to the synthesis and release of LH and FSH.
Caption: LHRH Receptor Signaling Pathway in Pituitary Gonadotrophs.
In some cancer cells that express LHRH receptors, Goserelin can exert direct anti-proliferative effects. This is often mediated through a different G-protein, Gαi, which inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent effects on cell growth and apoptosis.
Caption: Direct Signaling of Goserelin in LHRH Receptor-Positive Tumor Cells.
Conclusion
The discovery and development of this compound (Goserelin) represents a triumph of rational drug design. Through targeted modifications of the native LHRH peptide, researchers created a superagonist with profound and sustained effects on the pituitary-gonadal axis. This has provided a powerful therapeutic tool for the management of hormone-sensitive cancers and other endocrine disorders. The experimental protocols and quantitative data outlined in this guide provide a foundational understanding of the science that underpins this important therapeutic agent. Further research into the direct effects of Goserelin on tumor cell signaling pathways continues to uncover new facets of its mechanism of action and may lead to novel therapeutic applications.
References
- 1. CN104910257B - The solid phase synthesis process of Goserelin - Google Patents [patents.google.com]
- 2. Frontiers | Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats [frontiersin.org]
- 3. CN102746383A - Synthesis method of goserelin - Google Patents [patents.google.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Goserelin acetate implant: a depot luteinizing hormone-releasing hormone analog for advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Goserelin Acetate - NCI [cancer.gov]
- 7. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolonged suppression of rat testis function by a depot formulation of Zoladex, a GnRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the LHRH Receptor Binding Affinity of (D-Ser6,Azagly10)-LHRH (Goserelin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the luteinizing hormone-releasing hormone (LHRH) receptor binding affinity of the synthetic analog (D-Ser6,Azagly10)-LHRH, commonly known as goserelin (B1671991). Goserelin is a potent LHRH agonist used in the treatment of hormone-sensitive cancers such as prostate and breast cancer.[1] Its therapeutic efficacy is rooted in its high affinity for the LHRH receptor, leading to a biphasic endocrine response that ultimately suppresses sex hormone production.[2][3][4]
Quantitative Receptor Binding Affinity
The binding affinity of LHRH analogs to their receptor is a critical determinant of their biological potency. Modifications to the native LHRH decapeptide, such as the substitution of glycine (B1666218) at position 6 with a D-amino acid and alteration of the C-terminal glycine, significantly enhance receptor binding and prolong the half-life of the molecule.[1][5]
| Compound | Equilibrium Association Constant (Ka) (M⁻¹) | Relative Binding Affinity (vs. Native LHRH) |
| Native LHRH (GnRH) | 6.6 x 10⁸ | 1.0 |
| Superagonist Analog ([D-Ala⁶]-GnRH) | 4.6 x 10⁹ | ~7.0 |
| Data sourced from Clayton & Catt (1980) analyzing a [D-Ala⁶]-GnRH analog, which indicates the effect of a D-amino acid substitution at position 6, similar to the D-Ser6 in goserelin.[5] |
LHRH agonists like [D-Trp6]LHRH have demonstrated a binding affinity approximately 10 times higher than that of the native LHRH.[1] Superagonist analogs, in general, exhibit equilibrium association constants (Ka) that are 4- to 8-fold greater than that of the natural GnRH decapeptide.[6] These enhanced binding affinities, coupled with increased resistance to degradation, contribute to their significantly greater biological potency, which can be 50 to 100 times higher than native LHRH.[1]
Experimental Protocol: Competitive Radioligand Binding Assay
The following protocol outlines a standard competitive radioligand binding assay to determine the receptor binding affinity (Ki) of unlabeled LHRH analogs like this compound.
Materials
-
Radioligand: A high-affinity LHRH receptor agonist radiolabeled with iodine-125, such as ¹²⁵I-[D-Trp⁶]-LHRH.
-
Unlabeled Ligand: this compound (Goserelin) and other competitor compounds.
-
Receptor Source: Membrane preparations from tissues or cells expressing the LHRH receptor (e.g., rat pituitary glands, human breast cancer cell lines like MCF-7, or HEK293 cells transfected with the human GnRH receptor).[7][8]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.
-
Filtration Apparatus: For separating bound from free radioligand.
-
Gamma Counter: For measuring radioactivity.
Methodology
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay). The membrane preparation can be stored at -80°C until use.
-
-
Competitive Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add a fixed concentration of the radioligand (typically at or below its Kd) and assay buffer.
-
Non-specific Binding: Add the same concentration of radioligand and a high concentration of an unlabeled LHRH agonist (e.g., 1 µM) to saturate the receptors.
-
Competitor Concentrations: Add the fixed concentration of radioligand and serial dilutions of the unlabeled test compound, this compound.
-
Add the membrane preparation (e.g., 50-100 µg of protein) to all tubes to initiate the binding reaction.
-
Incubate the tubes at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Signaling Pathways and Experimental Workflow
LHRH Receptor Signaling Pathway
Upon binding of an agonist like this compound, the LHRH receptor (a G-protein coupled receptor) activates downstream signaling cascades. The primary pathway involves the activation of Gαq/11, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which in turn triggers various cellular responses, including the synthesis and release of gonadotropins (LH and FSH).
Caption: LHRH receptor signaling cascade upon agonist binding.
Experimental Workflow for Competitive Binding Assay
The workflow for a competitive radioligand binding assay involves a series of sequential steps from preparing the necessary biological materials to the final data analysis to determine the binding affinity of the test compound.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Receptor-binding affinity of gonadotropin-releasing hormone analogs: analysis by radioligand-receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gonadotropin-Releasing Hormone Analog Structural Determinants of Selectivity for Inhibition of Cell Growth: Support for the Concept of Ligand-Induced Selective Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacology of (D-Ser6,Azagly10)-LHRH (Goserelin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies of (D-Ser6,Azagly10)-LHRH, a potent luteinizing hormone-releasing hormone (LHRH) agonist, also known as Goserelin. This document details the experimental methodologies for key in vitro assays, presents quantitative data on its bioactivity, and illustrates the associated signaling pathways.
Introduction
This compound is a synthetic decapeptide analogue of the naturally occurring LHRH. Its structural modifications, primarily the substitution of glycine (B1666218) at position 6 with D-Serine and at position 10 with azaglycine, confer enhanced resistance to degradation and a higher affinity for the gonadotropin-releasing hormone (GnRH) receptor. These characteristics result in a more potent and prolonged biological activity compared to the native LHRH. In vitro studies are fundamental to characterizing the pharmacological profile of this compound, including its receptor binding affinity and its effects on downstream signaling pathways.
Mechanism of Action
The primary mechanism of action of this compound involves its interaction with GnRH receptors on pituitary gonadotrophs. This binding initiates a cascade of intracellular events. The GnRH receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gq/11 protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Furthermore, GnRH receptor activation can also lead to the stimulation of the adenylyl cyclase pathway, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Continuous stimulation with an agonist like this compound leads to the downregulation of GnRH receptors, ultimately suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Quantitative In Vitro Data
The following tables summarize the key quantitative parameters of this compound determined from in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | ~5 nM | Rat Pituitary Membranes | Fictionalized Data |
| IP3 Production (EC50) | ~10 nM | CHO-K1 cells expressing human GnRH receptor | Fictionalized Data |
| cAMP Accumulation (EC50) | ~50 nM | LNCaP human prostate cancer cells | Fictionalized Data |
Note: The quantitative data presented in this table is representative and compiled for illustrative purposes based on the known pharmacology of LHRH agonists. Actual values may vary depending on the specific experimental conditions and cell systems used.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GnRH receptor.
Materials:
-
Cell membranes prepared from GnRH receptor-expressing cells (e.g., rat pituitary tissue, or cell lines like CHO-K1 stably expressing the human GnRH receptor).
-
Radiolabeled LHRH agonist (e.g., [125I]-Triptorelin) as the tracer.
-
Unlabeled this compound as the competitor.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radiolabeled LHRH agonist with the cell membrane preparation in the binding buffer.
-
Add increasing concentrations of unlabeled this compound to the incubation mixture.
-
Incubate at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled LHRH.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the potency (EC50) of this compound in stimulating the production of inositol phosphates.
Materials:
-
GnRH receptor-expressing cells (e.g., CHO-K1 cells stably expressing the human GnRH receptor).
-
[3H]-myo-inositol.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).
-
Increasing concentrations of this compound.
-
Dowex AG1-X8 anion-exchange resin.
-
Scintillation fluid.
Procedure:
-
Label the cells by incubating them with [3H]-myo-inositol in an inositol-free medium overnight to allow for incorporation into cellular phosphoinositides.
-
Wash the cells to remove excess unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in stimulation buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with increasing concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and stop the reaction with an acid (e.g., trichloroacetic acid).
-
Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography with Dowex resin.
-
Elute the inositol phosphates and quantify the radioactivity using a scintillation counter.
-
Generate a dose-response curve by plotting the amount of [3H]-inositol phosphates accumulated against the concentration of this compound.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Cyclic AMP (cAMP) Accumulation Assay
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production.
Materials:
-
GnRH receptor-expressing cells (e.g., LNCaP cells).
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.
-
Increasing concentrations of this compound.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (IBMX) to prevent the breakdown of cAMP.
-
Stimulate the cells with increasing concentrations of this compound for a specific duration (e.g., 15-30 minutes).
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Construct a dose-response curve by plotting the cAMP levels against the concentration of this compound.
-
Determine the EC50 value from the curve.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
An In-Depth Technical Guide on the Signaling Pathways of (D-Ser6,Azagly10)-LHRH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathways associated with the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (D-Ser6,Azagly10)-LHRH. As a synthetic agonist of the Gonadotropin-Releasing Hormone Receptor (GnRHR), its mechanism of action is centered on the modulation of critical intracellular signaling cascades. This document details the known pathways, presents comparative quantitative data for related LHRH analogs, provides detailed experimental protocols for studying these pathways, and includes visualizations to elucidate the complex molecular interactions.
Data Presentation: Comparative Binding Affinities and Potencies of LHRH Analogs
The following tables summarize the binding affinities and functional potencies of various LHRH analogs to the LHRH receptor. This data is essential for understanding the structure-activity relationships within this class of peptides and for contextualizing the potential activity of this compound.
Table 1: Comparative Binding Affinities of LHRH Analogs
| LHRH Analog | Cell Line/Tissue | Binding Affinity (IC50/Kd/Ki) | Reference |
| [D-Trp6]LHRH | Human breast cancer specimens | IC50: 7.45 ± 0.61 nM | [1] |
| (D-Lys6)-GnRH | LNCaP cells | Kd: ~42 nM | [2] |
| Nafarelin | CHO-hGnRH cell membranes | Ki: 0.06 nM | [3] |
| Goserelin | CHO-hGnRH cell membranes | Ki: 5.6 min (residence time) | [3] |
| Deslorelin | CHO-hGnRH cell membranes | Ki: 125 min (residence time) | [3] |
| Leuprolide | HEK 293 cells (GnRHR I) | Ki: 0.64 nM | [4] |
| GnRH (native) | CHO-hGnRH cell membranes | Ki: 13 nM | [3] |
Table 2: Functional Potency of LHRH Analogs
| LHRH Analog | Assay Type | Cell Line | Potency (EC50) | Reference |
| Leuprolide | Testosterone (B1683101) Suppression | Human | Effective at reducing testosterone to <50 ng/dl | [5] |
| Triptorelin | Testosterone Suppression | Human | Effective at reducing testosterone to <50 ng/dl | [5] |
Core Signaling Pathways of the LHRH Receptor
The LHRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[6] However, evidence also suggests coupling to Gαi and Gαs in certain contexts, leading to a diversity of downstream cellular responses. Continuous stimulation by agonists like this compound leads to receptor downregulation and desensitization.[6]
Gαq/11-Mediated Pathway
Upon agonist binding, the LHRH receptor activates the Gαq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate Protein Kinase C (PKC), which then phosphorylates a multitude of downstream targets, including members of the Mitogen-Activated Protein Kinase (MAPK) cascade, such as ERK1/2.
Caption: Gαq/11-mediated signaling cascade of the LHRH receptor.
Gαi-Mediated Pathway
In some cell types, particularly certain cancer cells, the LHRH receptor can couple to the inhibitory G-protein, Gαi. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can have anti-proliferative effects.
Caption: Gαi-mediated inhibitory signaling of the LHRH receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to investigate the signaling pathways of this compound and other analogs.
Protocol 1: Radioligand Receptor Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound by competitive displacement of a radiolabeled LHRH analog.
Materials:
-
Cell membranes expressing the LHRH receptor
-
Radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]LHRH)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
GF/C filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add binding buffer, a fixed concentration of radiolabeled LHRH analog (typically at its Kd), and the serial dilutions of the unlabeled analog.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled native LHRH).
-
Initiate the binding reaction by adding cell membranes (20-50 µg protein/well).
-
Incubate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression of the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Caption: Experimental workflow for the radioligand binding assay.
Protocol 2: Inositol Phosphate Accumulation Assay
This assay measures the activation of the Gαq/11 pathway by quantifying the production of inositol phosphates (IPs).
Materials:
-
Cells expressing the LHRH receptor
-
myo-[3H]inositol
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
This compound
-
Lysis buffer (e.g., ice-cold 0.1 M HCl)
-
Anion exchange chromatography columns
-
Elution buffers
-
Scintillation fluid and counter
Procedure:
-
Seed cells in 24-well plates and grow to confluency.
-
Label the cells by incubating with myo-[3H]inositol in inositol-free medium for 24-48 hours.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer containing LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate the cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Neutralize the lysates and apply them to anion exchange columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Add the eluate to scintillation fluid and quantify the radioactivity.
-
Generate a dose-response curve to determine the EC50 of the analog.
Protocol 3: Western Blot for MAPK/ERK Phosphorylation
This protocol detects the activation of the MAPK/ERK pathway, a downstream event of LHRH receptor signaling.
Materials:
-
Cells expressing the LHRH receptor
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[7]
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK phosphorylation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of six months formulation of LHRH analogues for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of (D-Ser6,Azagly10)-LHRH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser6,Azagly10)-LHRH is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). As a member of the LHRH agonist class, it is designed for greater potency and a longer duration of action compared to the native hormone. These agonists are pivotal in various therapeutic areas, primarily in oncology for the treatment of hormone-sensitive cancers like prostate and breast cancer, and in gynecology for conditions such as endometriosis and uterine fibroids.
The therapeutic efficacy of this compound and other LHRH agonists stems from their ability to induce a state of pituitary desensitization. Initially, administration leads to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. However, continuous stimulation of the GnRH receptors in the pituitary gland leads to their downregulation and a subsequent profound suppression of gonadotropin release. This "medical castration" effect reduces the production of sex steroids—testosterone in men and estrogen in women—which are often implicated in the progression of hormone-dependent diseases.
This technical guide provides a comprehensive overview of the pharmacokinetics of this compound. Due to the limited availability of specific pharmacokinetic data for this particular analog in publicly accessible literature, this guide will utilize data from a closely related and structurally similar LHRH agonist, Goserelin , as a proxy to provide a thorough understanding of its expected pharmacokinetic profile. This document details its mechanism of action, summarizes key pharmacokinetic parameters, outlines relevant experimental protocols, and provides visual representations of its signaling pathway and therapeutic workflow.
Core Pharmacokinetic Data
The pharmacokinetic profile of LHRH agonists is characterized by their distribution, metabolism, and excretion, which collectively determine their therapeutic efficacy and dosing regimens. The following tables summarize the available quantitative pharmacokinetic data for Goserelin, which is used here as a representative analog for this compound.
| Parameter | Value | Species | Administration Route | Reference |
| Bioavailability | Low (oral) | General | Oral | [1] |
| High | General | Subcutaneous | [1] | |
| Half-life (t½) | ~80 minutes | Human | High-dose injection | [2] |
| Time to Peak Concentration (Tmax) | Not specified | |||
| Volume of Distribution (Vd) | Not specified | |||
| Clearance (CL) | Not specified | |||
| Protein Binding | Not specified |
Note: Specific quantitative values for Tmax, Vd, CL, and protein binding for Goserelin were not available in the provided search results. LHRH analogs are peptides and are generally expected to have low oral bioavailability due to degradation in the gastrointestinal tract.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[3] Continuous stimulation of this receptor leads to a biphasic response: an initial stimulation of LH and FSH secretion (the "flare-up" effect) followed by a profound and sustained suppression of their release.[4][5]
The intracellular signaling cascade initiated by the binding of an LHRH agonist to its receptor is complex and involves multiple pathways. The primary pathway involves the activation of Gαq/11 proteins, which in turn stimulates phospholipase Cβ (PLCβ).[4] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[6] These events ultimately lead to the synthesis and release of LH and FSH.
Furthermore, GnRH receptor activation can also lead to the transactivation of the epidermal growth factor (EGF) receptor and the activation of mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK.[6][7] These pathways are involved in the regulation of gonadotropin gene expression.
References
- 1. Luteinizing hormone-releasing hormone (LHRH) agonists for treatment of advanced prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. KEGG PATHWAY: map04912 [genome.jp]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-Depth Technical Guide to (D-Ser6,Azagly10)-LHRH Analogues and Derivatives
Introduction to LHRH Analogues
Luteinizing hormone-releasing hormone (LHRH), a decapeptide, is a critical regulator of the reproductive system. Synthetic analogues of LHRH are designed to modulate the LHRH receptor, leading to either stimulation (agonists) or inhibition (antagonists) of gonadotropin release. These analogues have found significant therapeutic applications, particularly in oncology for the treatment of hormone-dependent cancers such as prostate and breast cancer.
The substitution of glycine (B1666218) at position 6 with a D-amino acid, such as D-Serine in (D-Ser6,Azagly10)-LHRH, is a common modification that enhances resistance to enzymatic degradation and increases binding affinity to the LHRH receptor. The replacement of the C-terminal glycine amide with an azaglycine amide is another modification aimed at improving the peptide's stability and potency.
Structure-Activity Relationships and Pharmacological Properties
The biological activity of LHRH analogues is highly dependent on their amino acid sequence and modifications. The N-terminal pyroglutamic acid and the C-terminal amide are crucial for receptor binding and activation.
Agonistic Analogues:
LHRH agonists, such as those with a D-amino acid at position 6, initially stimulate the LHRH receptor, leading to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. However, continuous administration results in receptor downregulation and desensitization of the pituitary gonadotrophs, ultimately suppressing gonadotropin and sex steroid production. This paradoxical effect is the basis for their use in "medical castration" for hormone-dependent cancers.
Antagonistic Analogues:
LHRH antagonists competitively block the LHRH receptor, leading to an immediate and dose-dependent inhibition of LH and FSH secretion without the initial stimulatory phase seen with agonists.
While specific binding affinity and potency data for this compound are not available in the reviewed literature, the following table provides a comparative summary of binding affinities for other LHRH analogues to illustrate the range of potencies achieved through structural modifications.
Table 1: Comparative Binding Affinities of Selected LHRH Analogues
| Analogue/Derivative | Receptor Source | Assay Type | Binding Affinity (IC50/Kd) |
| LHRH (native) | Rat Pituitary Homogenate | Radioligand Assay | Kd: ~2 nM[1] |
| [D-Trp6]-LHRH | Human Prostate Cancer Specimens | Radioligand Assay | High Affinity[2] |
| Relugolix (non-peptide antagonist) | Human GnRH Receptor | Radioligand Assay | IC50: 0.33 nM[3] |
| Azaline B (antagonist) | GnRH Receptor | Radioligand Assay | IC50: 1.37 nM[3] |
Signaling Pathways of LHRH Analogues
The signaling pathways activated by LHRH analogues can differ depending on the cell type. In pituitary gonadotrophs, the LHRH receptor is coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. In contrast, in some cancer cells, LHRH analogues may interfere with growth factor signaling pathways.
Caption: LHRH Receptor Signaling in Pituitary Gonadotrophs.
Experimental Protocols
The following sections detail generalized experimental protocols for the characterization of LHRH analogues. These can be adapted for the specific evaluation of this compound and its derivatives.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Kd or Ki) of an LHRH analogue to its receptor.
Materials:
-
Membrane preparations from cells or tissues expressing LHRH receptors (e.g., rat pituitary glands, or cancer cell lines like LNCaP).
-
Radiolabeled LHRH analogue (e.g., [125I]-[D-Trp6]-LHRH).
-
Unlabeled LHRH analogue (the test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus and gamma counter.
Procedure:
-
Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled native LHRH).
-
Equilibration: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.[1][4]
Caption: Workflow for a Radioligand Receptor Binding Assay.
In Vitro Bioassay: LH Release from Pituitary Cells
This bioassay measures the ability of an LHRH agonist to stimulate LH release from primary pituitary cells.
Materials:
-
Primary pituitary cell cultures from rats.
-
Culture medium (e.g., DMEM with 10% fetal bovine serum).
-
Test LHRH analogue at various concentrations.
-
Lysis buffer.
-
LH ELISA kit.
Procedure:
-
Cell Culture: Isolate and culture primary pituitary cells in multi-well plates.
-
Stimulation: After a pre-incubation period, replace the medium with fresh medium containing various concentrations of the test LHRH analogue.
-
Incubation: Incubate the cells for a defined period (e.g., 3-4 hours) at 37°C.
-
Sample Collection: Collect the cell culture supernatant.
-
LH Measurement: Measure the concentration of LH in the supernatant using a specific ELISA kit.
-
Data Analysis: Plot the LH concentration against the logarithm of the analogue concentration and determine the EC50 value.[5]
In Vivo Bioassay: Suppression of Testosterone (B1683101) in Male Rats
This assay evaluates the long-term efficacy of an LHRH agonist in suppressing testosterone levels.
Materials:
-
Adult male rats.
-
Test LHRH analogue formulated for sustained release.
-
Anesthesia.
-
Blood collection supplies.
-
Testosterone ELISA kit.
Procedure:
-
Acclimatization: Acclimatize the animals to the housing conditions.
-
Treatment: Administer the LHRH analogue formulation (e.g., subcutaneously).
-
Blood Sampling: Collect blood samples at various time points (e.g., baseline, and then weekly for several weeks).
-
Testosterone Measurement: Separate the serum and measure testosterone levels using an ELISA kit.
-
Data Analysis: Plot the serum testosterone concentrations over time to evaluate the extent and duration of suppression.
Synthesis and Characterization
LHRH analogues are typically synthesized using solid-phase peptide synthesis (SPPS). The synthesis involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid support. Following assembly, the peptide is cleaved from the resin and deprotected. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.
Conclusion
This compound represents a potentially potent and stable LHRH analogue based on established structure-activity relationships for this class of peptides. While specific experimental data for this compound is not widely published, the experimental protocols and comparative data provided in this guide offer a robust framework for its synthesis, characterization, and pharmacological evaluation. Further research is warranted to fully elucidate the binding affinity, potency, and therapeutic potential of this and related derivatives.
References
- 1. Radioligand assay for gonadotropin-releasing hormone: relative potencies of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Biological assay of luteinizing hormone-releasing hormone (gonadorelin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (D-Ser6,Azagly10)-LHRH (Goserelin) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser6,Azagly10)-LHRH, commonly known as Goserelin (B1671991), is a potent synthetic analog of luteinizing hormone-releasing hormone (LHRH).[1] As a GnRH agonist, Goserelin is a cornerstone in the therapeutic landscape for hormone-sensitive cancers, including prostate and breast cancer.[2][3] Its primary mechanism of action involves the downregulation of the pituitary-gonadal axis, leading to a significant reduction in the production of sex hormones like testosterone (B1683101) and estrogen.[2][4] Continuous administration of Goserelin leads to the desensitization and downregulation of GnRH receptors in the pituitary gland, which suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][5] This hormonal suppression deprives cancer cells of the essential stimuli for their growth.[2]
Beyond its systemic effects, there is substantial evidence that Goserelin and other LHRH analogs can exert direct effects on cancer cells by binding to LHRH receptors present on the tumor cells themselves.[6] These direct actions can trigger antiproliferative and pro-apoptotic signaling cascades.[7][8] These application notes provide detailed protocols for in vitro studies to investigate the effects of Goserelin on cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of LHRH Agonists on Cancer Cell Proliferation
| Compound | Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| Goserelin (Zoladex) | LNCaP | Prostate Cancer | 0.82 nM | 9 days | [9] |
| Buserelin | LNCaP | Prostate Cancer | 1.79 nM | 9 days | [9] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol outlines the procedure to assess the effect of Goserelin on the proliferation of hormone-dependent cancer cells.
Materials:
-
Hormone-responsive cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).[10]
-
Appropriate cell culture medium (e.g., RPMI-1640 for LNCaP, DMEM for MCF-7) supplemented with 10% Fetal Bovine Serum (FBS).[10]
-
Charcoal-stripped FBS (to remove endogenous hormones).[10]
-
Goserelin Acetate (B1210297) stock solution.[10]
-
96-well cell culture plates.[10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[10]
-
Solubilization solution (e.g., DMSO).[11]
-
Plate reader.[10]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in a medium containing 10% FBS. Allow the cells to attach overnight.[10]
-
Hormone Deprivation: Replace the growth medium with a medium containing charcoal-stripped FBS for 24-48 hours. This step helps to synchronize the cells and establish a baseline in a hormone-depleted environment.[10]
-
Treatment: Treat the cells with serial dilutions of Goserelin Acetate (e.g., from 0.1 nM to 10 µM) prepared in the hormone-deprived medium. Include a vehicle-only control group.[10]
-
Incubation: Incubate the plate for a designated period, typically 48, 72, or 96 hours.[10]
-
Proliferation Measurement:
-
Add MTT reagent to each well according to the manufacturer's instructions and incubate for a specified time (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals.[11]
-
Add a solubilization solution to dissolve the formazan crystals.[11]
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[11]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of Goserelin that inhibits cell growth by 50%.[10]
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is designed to analyze changes in protein expression and signaling pathways in cancer cells following treatment with Goserelin.
Materials:
-
Cancer cells treated with Goserelin as described in the proliferation assay.[10]
-
RIPA buffer with protease and phosphatase inhibitors.[11]
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.[10]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, FOXO1, GAPDH).
-
HRP-conjugated secondary antibodies.[10]
-
ECL substrate.[10]
-
Imaging system for chemiluminescence detection.[10]
Methodology:
-
Cell Lysis: Lyse the treated and control cells using RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Analysis: Quantify the intensity of the bands using densitometry software. Normalize the expression of the target proteins to a loading control like GAPDH.[10]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol allows for the detection and quantification of apoptosis in Goserelin-treated cells.
Materials:
-
Sensitive and resistant cancer cells treated with Goserelin.[11]
-
Untreated control cells.[11]
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Flow cytometer.
Methodology:
-
Cell Treatment: Treat cells with a concentration of Goserelin known to induce apoptosis.[11]
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells.[11]
-
Washing: Wash the cells with cold PBS.[11]
-
Staining: Resuspend the cells in the binding buffer provided in the kit and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined using appropriate software.[2]
Mandatory Visualization
Caption: Goserelin signaling pathway in cancer cells.
Caption: General experimental workflow for in vitro Goserelin studies.
References
- 1. Goserelin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiproliferative effects of luteinizing hormone-releasing hormone agonists on the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for (D-Ser6,Azagly10)-LHRH (Goserelin) In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser6,Azagly10)-LHRH, more commonly known as Goserelin (B1671991), is a potent synthetic analog of luteinizing hormone-releasing hormone (LHRH). As a member of the LHRH agonist class of drugs, Goserelin is a critical tool in a variety of research and clinical applications, primarily due to its ability to suppress the production of sex hormones.[1][2][3][4] Initially, Goserelin stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone (B1683101) and estrogen.[1][5][6] However, continuous administration leads to the downregulation of LHRH receptors in the pituitary, causing a profound and sustained suppression of these hormones, effectively inducing a state of "medical castration".[1][3][7]
These application notes provide detailed protocols for the in vivo use of Goserelin in rodent models, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data on the pharmacokinetics and pharmacodynamics of Goserelin in rats from published in vivo studies.
Table 1: Pharmacokinetics of Goserelin Sustained-Release Implants in Rats
| Dose (mg/rat) | Cmax (µg/L) | AUC0-t (µg·L-1·h) |
| 0.3 | 3.7 ± 0.3 | 770 ± 96 |
| 0.6 | 6.8 ± 2.2 | 1534 ± 299 |
| 1.2 | 17.6 ± 5.4 | 3233 ± 777 |
Data adapted from a study evaluating a single subcutaneous dose of a sustained-release implant of Goserelin in rats.[8]
Table 2: Pharmacodynamics of Goserelin Extended-Release Microspheres (LY01005) on Serum Testosterone Levels in Male Rats
| Dose (mg/kg) | Effect on Testosterone Levels | Duration of Action |
| 0.36 | Initial surge followed by suppression | Suppression to castration levels from day 4 |
| 0.72 | Initial surge followed by sustained suppression | Maintained at castration levels until day 35 |
| 1.44 | Initial surge followed by sustained suppression | Maintained at castration levels until day 35 |
Data adapted from a pharmacological study of a novel Goserelin acetate (B1210297) extended-release microsphere formulation in rats.[1][9][10][11]
Signaling Pathways
Goserelin primarily exerts its effects through the LHRH receptor on pituitary gonadotrophs. However, direct effects on cancer cells have also been reported, involving pathways like PI3K/Akt and MAPK.
Caption: Signaling pathway of this compound (Goserelin).
Experimental Protocols
The following are detailed protocols for the in vivo administration of Goserelin in rodent models. These protocols should be adapted to comply with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Subcutaneous Implantation of Goserelin in Rodents
This protocol is suitable for long-term studies requiring sustained hormone suppression.
Materials:
-
Goserelin implant (e.g., Zoladex®)
-
Sterile surgical instruments (forceps, scissors)
-
Anesthetic agent (e.g., isoflurane)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Wound closure materials (e.g., wound clips, sutures, or tissue adhesive)
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation: Anesthetize the animal using an approved protocol. Shave the fur from the dorsal interscapular region.
-
Aseptic Preparation: Sterilize the surgical site with an antiseptic solution.
-
Incision: Make a small incision (approximately 5-10 mm) through the skin.
-
Pocket Formation: Using blunt forceps, create a small subcutaneous pocket.
-
Implant Insertion: Carefully place the Goserelin implant into the subcutaneous pocket.
-
Wound Closure: Close the incision with wound clips, sutures, or tissue adhesive.
-
Post-operative Care: Monitor the animal's recovery from anesthesia and provide appropriate analgesia. Check the implantation site daily for signs of infection or implant extrusion.[12]
Protocol 2: Intramuscular Injection of Goserelin Extended-Release Microspheres in Rats
This protocol is for the administration of a depot formulation for sustained release.
Materials:
-
Goserelin extended-release microspheres (e.g., LY01005)
-
Sterile diluent for reconstitution
-
Sterile syringes and needles
-
Anesthetic agent
-
Antiseptic solution
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week prior to the experiment.
-
Dosage Calculation: Calculate the required dose based on the individual animal's body weight.
-
Reconstitution: Reconstitute the microspheres with the sterile diluent immediately before injection, ensuring a homogenous suspension.
-
Anesthesia and Aseptic Preparation: Anesthetize the rat and disinfect the injection site on the hind limb.
-
Injection: Administer the calculated volume of the Goserelin suspension via intramuscular injection into the thigh muscle.
-
Post-injection Monitoring: Monitor the animal for any adverse reactions at the injection site.
Experimental Workflow: Pharmacodynamic Study of Goserelin in Male Rats
The following diagram outlines a typical workflow for a study investigating the effects of Goserelin on testosterone levels.
Caption: Typical experimental workflow for a Goserelin study.
Conclusion
This compound (Goserelin) is a valuable research tool for inducing a reversible state of sex hormone suppression. The protocols and data presented here provide a foundation for designing and conducting in vivo studies to investigate its therapeutic potential and biological effects. Researchers should always adhere to institutional guidelines for animal welfare and experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Goserelin - Wikipedia [en.wikipedia.org]
- 4. Goserelin for prostate cancer (Zoladex®, Zoladex LA®) | Macmillan Cancer Support [macmillan.org.uk]
- 5. youtube.com [youtube.com]
- 6. Goserelin Acetate - NCI [cancer.gov]
- 7. Goserelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological and toxicological studies of a novel goserelin acetate extended-release microspheres in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for (D-Ser6,Azagly10)-LHRH in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser6,Azagly10)-LHRH is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Like other LHRH agonists, its continuous administration leads to the downregulation of LHRH receptors in the pituitary gland. This initially causes a surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), followed by a sustained suppression of their release. The subsequent decrease in gonadotropins leads to a significant reduction in the production of gonadal steroids, such as testosterone (B1683101) and estrogen. This "medical castration" effect makes this compound and similar analogs valuable tools in rodent models for studying hormone-dependent diseases, including prostate cancer, breast cancer, endometriosis, and precocious puberty.
These application notes provide a comprehensive guide for the use of this compound in rodent research, including recommended dosage ranges, detailed experimental protocols, and an overview of its mechanism of action.
Quantitative Data Summary
Due to the limited publicly available data on the specific dosage of this compound in rodent studies, the following table provides an illustrative dosage range based on studies with the closely related and well-characterized LHRH agonist, Goserelin. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental objectives.
| Parameter | Mouse | Rat | Reference |
| Compound | Goserelin (as a proxy) | Goserelin (as a proxy) | Illustrative |
| Dosage Range (Subcutaneous) | 0.5 - 5 mg/kg | 0.3 - 3 mg/kg | Illustrative |
| Frequency | Once every 28 days (depot) | Once every 28 days (depot) | Illustrative |
| Vehicle | Biodegradable polymer matrix | Biodegradable polymer matrix | Illustrative |
| Expected Outcome | Castrate levels of testosterone within 1-2 weeks | Castrate levels of testosterone within 1-2 weeks | Illustrative |
Note: The above data is illustrative. The optimal dosage and administration frequency for this compound must be determined empirically for each specific rodent model and study design.
Signaling Pathway
Continuous stimulation of the LHRH receptor by an agonist like this compound leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin release.
Caption: LHRH agonist signaling pathway.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in Male Rodents
Objective: To determine the effective dose of this compound for achieving medical castration in male mice or rats.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile water for injection, saline, or a biodegradable polymer for depot formulation)
-
Male mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats, age 8-10 weeks)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes)
-
Centrifuge
-
Hormone assay kits (e.g., Testosterone ELISA kit)
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control and multiple this compound dose groups). A minimum of 5-8 animals per group is recommended.
-
Baseline Measurements:
-
Record the body weight of each animal.
-
Under anesthesia, collect a baseline blood sample (e.g., via retro-orbital sinus or tail vein) for testosterone measurement.
-
If applicable to the study, measure tumor volume with calipers.
-
-
Drug Administration:
-
Prepare fresh solutions or suspensions of this compound in the chosen vehicle at the desired concentrations.
-
Administer the compound or vehicle to the animals via the chosen route (e.g., subcutaneous injection). For depot formulations, a single injection is typically sufficient for several weeks.
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
Record body weights weekly.
-
If applicable, measure tumor volumes 2-3 times per week.
-
-
Blood Collection and Hormone Analysis:
-
Collect blood samples at predetermined time points (e.g., weekly) to monitor testosterone levels.
-
Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Measure testosterone concentrations using a validated assay kit according to the manufacturer's instructions.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., 4-8 weeks), euthanize the animals according to approved protocols.
-
Collect a final blood sample.
-
Dissect and weigh key organs (e.g., testes, seminal vesicles, prostate) to assess the effects of androgen deprivation.
-
If applicable, collect tumors for further analysis.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Protocol 2: Investigating the Anti-Tumor Effects of this compound in a Xenograft Model
Objective: To evaluate the efficacy of this compound in inhibiting the growth of hormone-dependent tumors in a rodent xenograft model.
Materials:
-
This compound
-
Hormone-dependent cancer cell line (e.g., LNCaP for prostate cancer)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Matrigel or similar basement membrane matrix
-
Cell culture reagents
-
Surgical instruments
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture the cancer cells under appropriate conditions.
-
On the day of implantation, harvest the cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Allocation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups (vehicle control and this compound).
-
-
Treatment Administration:
-
Administer this compound or vehicle as described in Protocol 1.
-
-
Tumor and Body Weight Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record body weights weekly.
-
-
Endpoint and Analysis:
-
Continue the experiment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize the animals and collect tumors for histological and molecular analysis.
-
Analyze tumor growth data to determine the anti-tumor efficacy of the treatment.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a preclinical study evaluating this compound.
Caption: General experimental workflow.
Disclaimer
The information provided in these application notes is intended for guidance only. The specific analog, this compound, may have unique properties, and the optimal dosage, administration route, and experimental design should be determined by the individual researcher based on their specific experimental model and objectives. It is crucial to conduct pilot studies to establish the efficacy and safety of this compound before commencing large-scale experiments. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Preparing (D-Ser6,Azagly10)-LHRH Solutions for Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and handling of (D-Ser6,Azagly10)-LHRH solutions for experimental use. This compound is a synthetic peptide analog of Luteinizing Hormone-Releasing Hormone (LHRH) that acts as a potent agonist at the LHRH receptor. Accurate and consistent preparation of this peptide solution is paramount for reproducible and reliable experimental outcomes. This guide covers material requirements, step-by-step protocols for creating stock and working solutions, recommended storage conditions, and an overview of the relevant signaling pathway.
Introduction to this compound
This compound is a modified polypeptide designed for enhanced stability and potency compared to the native LHRH. It is a valuable tool in endocrinology, oncology, and reproductive biology research. The peptide stimulates the LHRH receptor, a G-protein coupled receptor (GPCR), initiating downstream signaling cascades that regulate the synthesis and secretion of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Understanding the proper methods for solubilization and storage is critical to maintaining its biological activity.
Materials and Reagents
| Material/Reagent | Specifications |
| This compound | Lyophilized powder, high purity |
| Solvents | Sterile, nuclease-free water; Dimethyl sulfoxide (B87167) (DMSO), cell culture grade |
| Buffers | Sterile Phosphate-Buffered Saline (PBS), pH 7.4; appropriate cell culture media |
| Labware | Sterile, low-protein-binding microcentrifuge tubes; calibrated pipettes and sterile tips |
Solution Preparation Protocols
Reconstitution of Lyophilized Peptide (Stock Solution)
It is highly recommended to prepare a concentrated stock solution to minimize the number of freeze-thaw cycles, which can degrade the peptide. A common stock concentration is 1 mM.
Protocol:
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solubilization: Due to the peptide nature of this compound, solubility can vary. Follow this tiered approach for solvent selection:
-
Step 3a: Sterile Water: Attempt to dissolve the peptide in a small volume of sterile, nuclease-free water. Gently vortex.
-
Step 3b: DMSO (if necessary): If the peptide does not fully dissolve in water, add a minimal volume of DMSO to solubilize the peptide, and then dilute with sterile water or the desired buffer to the final stock concentration.
-
-
Aliquot: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Table 1: Stock Solution Preparation Example (1 mM)
| Parameter | Value |
| Molecular Weight (MW) of this compound | ~1213.3 g/mol |
| Desired Stock Concentration | 1 mM |
| Amount of Peptide | 1 mg |
| Volume of Solvent to Add | 824 µL |
| Calculation | Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L) |
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate experimental buffer or cell culture medium.
Protocol:
-
Thaw: Thaw a single aliquot of the stock solution on ice.
-
Dilute: Using the C1V1 = C2V2 formula, calculate the volume of stock solution needed to achieve the desired final concentration in your experimental volume.
-
Mix: Add the calculated volume of the stock solution to your experimental buffer (e.g., cell culture medium) and mix gently by pipetting.
-
Use Immediately: Use the freshly prepared working solution for your experiment. Do not store diluted solutions.
Table 2: Example Working Solution Concentrations for in vitro Assays
| Application | Typical Concentration Range |
| Cell-based signaling assays | 1 nM - 1 µM |
| Receptor binding assays | 0.1 nM - 100 nM |
| In vitro cell proliferation studies | 10 nM - 1 µM |
Note: The optimal concentration should be determined empirically for each specific cell line and assay. For instance, some studies with other LHRH agonists have utilized concentrations in the range of 10⁻⁹ M and 10⁻⁷ M.
Experimental Workflow and Logic
The following diagram outlines the logical flow from receiving the lyophilized peptide to its application in a typical cell-based experiment.
Caption: Workflow for preparing and using this compound.
LHRH Receptor Signaling Pathway
This compound binding to the LHRH receptor (LHRHR) primarily activates the Gq/11 protein, initiating a cascade that leads to the release of intracellular calcium and activation of Protein Kinase C (PKC).
Caption: LHRH receptor signaling cascade.
Summary of Recommendations
Table 3: Key Handling and Storage Information
| Parameter | Recommendation |
| Reconstitution Solvent | 1. Sterile Water; 2. DMSO (if needed) |
| Stock Solution Conc. | 1 mM (recommended) |
| Storage of Stock Solution | Aliquot and store at -20°C (≤1 month) or -80°C (≤6 months) |
| Freeze-Thaw Cycles | Avoid repeated cycles |
| Working Solutions | Prepare fresh for each experiment; do not store |
By adhering to these protocols, researchers can ensure the integrity and biological activity of their this compound solutions, leading to more accurate and reproducible experimental data.
Application Notes and Protocols for (D-Ser6,Azagly10)-LHRH Administration in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
(D-Ser6,Azagly10)-LHRH, also known as Goserelin (B1671991), is a potent synthetic analog of luteinizing hormone-releasing hormone (LHRH). As an LHRH agonist, its continuous administration leads to the downregulation of pituitary LHRH receptors. This initially causes a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound and sustained suppression of their release. Consequently, this leads to a significant reduction in gonadal steroid production, achieving chemical castration. These characteristics make this compound a valuable tool in animal models for studying hormone-dependent diseases, such as prostate cancer, breast cancer, and endometriosis.
Mechanism of Action
This compound acts as a superagonist at the LHRH receptors on pituitary gonadotroph cells.
-
Initial Stimulation (Flare-up): Upon initial administration, this compound binds to LHRH receptors, mimicking the natural pulsatile release of LHRH and causing a transient increase in the secretion of LH and FSH. This leads to a temporary surge in testosterone (B1683101) in males and estradiol (B170435) in females.
-
Downregulation and Desensitization: Continuous exposure to this compound leads to the internalization and downregulation of LHRH receptors on the pituitary gland. This desensitization of the gonadotroph cells renders them unresponsive to further LHRH stimulation.
-
Suppression of Gonadal Steroids: The sustained suppression of LH and FSH secretion results in a dramatic decrease in the production of testosterone by the testes in males and estradiol by the ovaries in females, reaching castration levels.
This dual effect of initial stimulation followed by profound suppression is central to its therapeutic and research applications.
Data Presentation: Quantitative Effects of this compound in Animal Models
The following tables summarize the quantitative data from key studies on the administration of this compound and other LHRH agonists in animal models.
Table 1: Effects of this compound (Goserelin) on Hormone Levels and Tumor Size in Female Dogs with Mammary Cancer
| Parameter | Control Group (Untreated) | Goserelin-Treated Group | Reference |
| Animal Model | Female dogs with hormone-dependent mammary cancer | Female dogs with hormone-dependent mammary cancer | [1] |
| Dosage | N/A | 60 microg/kg depot, every 21 days for 12 months | [1] |
| Estradiol Levels | No significant change | Decreased circulating levels | [1] |
| Progesterone Levels | No significant change | Decreased circulating levels | [1] |
| Tumor Size | No significant change or increase | Reduced size | [1] |
| Objective Response | N/A | All animals showed an objective response after 3 months | [1] |
| Relapse-Free Survival | Not reported | 88% after 2 years | [1] |
Table 2: Effects of LHRH Agonists on Testicular Function and Prostate Size in Male Dogs
| Parameter | LHRH Agonist Treatment Details | Observed Effects | Reference |
| Animal Model | Geriatric male dogs with prostatic hyperplasia | [2] | |
| LHRH Agonist | [D-Trp6]-LHRH ethylamide | [2] | |
| Dosage | 125 micrograms/kg or 170 micrograms/kg as a pelleted implant | [2] | |
| Plasma Testosterone | N/A | Initial elevation for up to 7 days, followed by a precipitous decline to <0.02 ng/ml | [2] |
| Prostate Size | N/A | Progressive decline after a ~2-week lag, reaching a nadir of 40% of pretreatment values at 5 weeks in one animal | [2] |
| Ejaculate Volume | N/A | Declined in parallel with plasma testosterone, with no ejaculate obtainable after 5 weeks | [2] |
| Animal Model | Adult male dogs | [3] | |
| LHRH Agonist | [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide | [3] | |
| Dosage | 50 micrograms daily, s.c. for 15 days | [3] | |
| Prostatic Weight | N/A | 41.6% inhibition | [3] |
| Testicular Androgen Secretion | N/A | Stimulation from days 0-8, followed by inhibition from days 9-15, with steroid concentrations decreasing to castration levels | [3] |
Experimental Protocols
Protocol 1: Administration of this compound (Goserelin) Depot Injection in a Canine Model
This protocol is based on the administration of a pre-filled depot injection, similar to the commercially available Zoladex® syringe.
Materials:
-
This compound (Goserelin) pre-filled depot syringe (e.g., Zoladex®)
-
Alcohol swabs
-
Sterile gauze
-
Appropriate animal restraint equipment
-
Sharps disposal container
-
Local anesthetic (optional, e.g., lidocaine (B1675312) cream)
-
Clippers (if the animal has long fur)
Procedure:
-
Animal Preparation:
-
Accurately weigh the animal to determine the correct dosage.
-
Gently restrain the dog. For anxious animals, consider sedation as per your institution's approved protocols.
-
If a local anesthetic is to be used, apply it to the injection site according to the manufacturer's instructions.
-
Select an injection site on the anterior abdominal wall, below the navel line.[4] If the animal has dense fur, clip the hair at the injection site.
-
Cleanse the injection site with an alcohol swab and allow it to air dry.
-
-
Syringe Preparation:
-
Examine the sterile packaging of the pre-filled syringe for any damage.
-
Open the packaging and remove the syringe.
-
Hold the syringe at a slight angle to the light to visually confirm the presence of the implant.[4]
-
Do not attempt to remove any air bubbles.
-
Remove the protective cap from the needle.
-
-
Subcutaneous Injection:
-
Using your non-dominant hand, pinch a fold of skin at the prepared injection site to create a "tent".[1][3]
-
Hold the syringe with your dominant hand.
-
With the bevel of the needle facing up, insert the needle into the base of the skin tent at a 30-45 degree angle.[4]
-
Advance the needle into the subcutaneous tissue.
-
Fully depress the plunger to deposit the implant.
-
Withdraw the needle. The protective sleeve on some commercial syringes will automatically cover the needle.[4]
-
-
Post-Injection Care:
-
Apply gentle pressure to the injection site with a sterile gauze pad for a few moments.
-
Monitor the animal for any immediate adverse reactions.
-
Dispose of the used syringe and needle in a designated sharps container.
-
Observe the injection site for any signs of inflammation, swelling, or infection in the days following the procedure.
-
Protocol 2: Surgical Implantation of a LHRH Agonist Pellet in a Canine Model
This is a general protocol for the subcutaneous surgical implantation of a solid pellet.
Materials:
-
LHRH agonist pellet
-
General anesthetic and analgesic agents (as per approved institutional protocol)
-
Surgical preparation supplies (clippers, antiseptic scrub, alcohol)
-
Sterile surgical pack (drapes, scalpel, forceps, needle holders, suture material or wound clips)
-
Sterile gloves
-
Heating pad
Procedure:
-
Pre-Surgical Preparation:
-
Administer pre-operative analgesia as prescribed.
-
Induce and maintain general anesthesia according to your institution's approved protocol.
-
Position the animal in dorsal or lateral recumbency.
-
Clip the fur from the intended implantation site (e.g., the dorsal interscapular region).
-
Perform an aseptic surgical scrub of the area.
-
Drape the surgical site with sterile drapes.
-
-
Surgical Implantation:
-
The surgeon should wear sterile gloves.
-
Make a small, precise incision (approximately 5-10 mm) through the skin with a sterile scalpel blade.[5]
-
Using sterile blunt-ended forceps, create a subcutaneous pocket by gently separating the skin from the underlying connective tissue. The pocket should be large enough to accommodate the pellet.[5]
-
Insert the sterile LHRH agonist pellet into the subcutaneous pocket using forceps. Ensure the pellet is positioned away from the incision.
-
Close the skin incision using appropriate suture material (e.g., absorbable subcuticular sutures) or wound clips.[5]
-
-
Post-Surgical Care:
-
Monitor the animal closely during recovery from anesthesia. Provide a heat source to prevent hypothermia.
-
Administer post-operative analgesia as prescribed.
-
Monitor the surgical site for signs of infection, swelling, or dehiscence.
-
If wound clips or non-absorbable sutures are used, they should be removed after 10-14 days.
-
Protocol 3: Hormone Level Assessment by ELISA
This protocol provides a general outline for measuring hormone levels (e.g., progesterone, testosterone) in canine serum or plasma using a commercial ELISA kit.
Materials:
-
Commercial Canine Progesterone or Testosterone ELISA kit
-
Blood collection tubes (e.g., serum separator tubes or EDTA tubes for plasma)
-
Centrifuge
-
Microplate reader
-
Pipettes and tips
-
Distilled or deionized water
Procedure:
-
Sample Collection and Preparation:
-
Collect whole blood from the animal via venipuncture.
-
For serum, collect blood in a serum separator tube and allow it to clot at room temperature for 30-60 minutes. Centrifuge at approximately 1000 x g for 15 minutes.[4]
-
For plasma, collect blood in a tube containing an anticoagulant (e.g., EDTA). Centrifuge at approximately 1000 x g for 15 minutes within 30 minutes of collection.[4]
-
Carefully aspirate the serum or plasma and transfer it to a clean tube.
-
Samples can be assayed immediately or stored at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[4]
-
-
ELISA Assay:
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards, controls, and wash buffers according to the kit manufacturer's instructions.
-
Add standards, controls, and samples to the appropriate wells of the microplate in duplicate.
-
Follow the specific incubation times, washing steps, and addition of conjugate and substrate reagents as detailed in the kit's protocol.[6]
-
After the final incubation, add the stop solution to each well.
-
Read the absorbance of each well at the specified wavelength (typically 450 nm) using a microplate reader.[6]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the hormone in the unknown samples by interpolating their absorbance values from the standard curve.
-
Factor in any dilution of the samples when calculating the final concentrations.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in pituitary gonadotroph cells.
Experimental Workflow for Depot Injection Study
Caption: Experimental workflow for a depot injection study in an animal model.
Experimental Workflow for Pellet Implantation Study
Caption: Experimental workflow for a pellet implantation study in a canine model.
References
- 1. [Materials on the novel preparation Zoladex. 1 March 1995, Moscow, Russia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zoladex.com [zoladex.com]
- 3. Subcutaneous implants for long-acting drug therapy in laboratory animals may generate unintended drug reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zoladexhcp.com [zoladexhcp.com]
- 5. | Comparative Biosciences, inc [compbio.com]
- 6. CN102755627B - Method for preparing goserelin slow-release implant - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Gonadotropin Release Using (D-Ser6,Azagly10)-LHRH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (D-Ser6,Azagly10)-LHRH, a potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), for studying the release of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
This compound is a valuable tool for investigating the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1] Its modifications from the native LHRH peptide result in a higher affinity for the GnRH receptor and increased resistance to enzymatic degradation, leading to a more potent and prolonged biological activity.[2]
Mechanism of Action
This compound, like other LHRH agonists, acts by binding to and activating GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland.[3][4] This binding initiates a cascade of intracellular signaling events. Initially, this stimulation leads to a transient increase in the synthesis and release of LH and FSH, a phenomenon often referred to as the "flare effect".[5][6] However, continuous or prolonged exposure to the agonist leads to the downregulation of GnRH receptors and desensitization of the gonadotrope cells.[4][7] This subsequent down-regulation results in a profound suppression of gonadotropin release, leading to a state of medical castration.[7][8]
The primary signaling pathway activated by the GnRH receptor involves the Gq/11 G-protein, which stimulates phospholipase C (PLC).[3][7][9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7][10] These signaling molecules are crucial for the acute release of gonadotropins. Other pathways, including those involving Gs-protein and cyclic AMP (cAMP), may also play a role.[3][10]
Signaling Pathway of this compound in Pituitary Gonadotropes
Caption: GnRH agonist signaling pathway in pituitary gonadotropes.
Experimental Protocols
In Vitro: Primary Pituitary Cell Culture for Gonadotropin Release Assay
This protocol describes the preparation of primary pituitary cell cultures and their use to assess the effect of this compound on gonadotropin release.[11][12][13]
Materials:
-
This compound
-
Adult male Sprague-Dawley rats (200-250 g)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Dispase II or Collagenase
-
DNase I
-
Culture plates (24-well)
-
LH and FSH ELISA kits
Procedure:
-
Pituitary Gland Dissection: Euthanize rats according to institutional guidelines. Dissect the anterior pituitary glands under sterile conditions.
-
Cell Dispersion:
-
Wash the glands with DMEM.
-
Mince the tissue into small fragments.
-
Incubate with Dispase II or Collagenase solution at 37°C for 45-60 minutes with gentle agitation.
-
Add DNase I to prevent cell clumping.
-
Gently triturate the tissue with a pipette to obtain a single-cell suspension.
-
-
Cell Culture:
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells and resuspend in DMEM supplemented with 10% FBS, 2.5% HS, and 1% Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/well.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for cell attachment.
-
-
Stimulation with this compound:
-
After the initial incubation period, replace the culture medium with serum-free DMEM and incubate for 1-2 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Aspirate the medium from the wells and add the different concentrations of the LHRH analog. Include a vehicle control (DMEM alone).
-
Incubate for a defined period (e.g., 4 hours for acute release studies).
-
-
Sample Collection and Analysis:
-
Collect the culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the samples at -20°C or -80°C until analysis.
-
Measure the concentrations of LH and FSH in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Experimental Workflow for In Vitro Gonadotropin Release Assay
Caption: Workflow for in vitro gonadotropin release assay.
In Vivo: Animal Model for Studying Gonadotropin Release
This protocol outlines a general procedure for assessing the in vivo effects of this compound on gonadotropin levels in a rodent model.[14]
Materials:
-
This compound
-
Adult male Wistar rats (250-300 g)
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., syringes, capillary tubes, EDTA tubes)
-
Centrifuge
-
LH and FSH ELISA kits
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the housing conditions for at least one week before the experiment.
-
Experimental Groups: Divide the animals into experimental groups (e.g., vehicle control, different doses of this compound). A typical group size is 6-8 animals.
-
Drug Administration:
-
Dissolve this compound in sterile saline to the desired concentrations.
-
Administer the LHRH analog or vehicle control via a suitable route (e.g., subcutaneous or intraperitoneal injection).
-
-
Blood Sampling:
-
Collect blood samples at various time points after administration to assess both the acute "flare" effect and long-term suppression.
-
For acute effects, collect blood at 0, 30, 60, 120, and 240 minutes post-injection.
-
For chronic effects, administer the compound daily for a period of time (e.g., 7-14 days) and collect blood at the end of the treatment period.
-
Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.
-
-
Plasma Preparation:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
-
Hormone Analysis:
-
Measure the concentrations of LH and FSH in the plasma samples using specific ELISA kits according to the manufacturer's instructions.
-
Data Presentation
The following tables present hypothetical, yet representative, quantitative data on the effects of this compound on gonadotropin release, based on typical responses to potent LHRH agonists.
Table 1: In Vitro LH and FSH Release from Primary Pituitary Cells
| This compound Concentration (nM) | LH Release (ng/mL) ± SEM | FSH Release (ng/mL) ± SEM |
| 0 (Vehicle) | 1.5 ± 0.2 | 10.2 ± 1.1 |
| 0.1 | 5.8 ± 0.5 | 25.4 ± 2.3 |
| 1 | 15.2 ± 1.3 | 55.8 ± 4.9 |
| 10 | 28.9 ± 2.5 | 89.1 ± 7.6 |
| 100 | 30.1 ± 2.8 | 92.5 ± 8.1 |
Table 2: In Vivo Plasma LH and FSH Levels Following Acute Administration
| Time Post-Injection (minutes) | Plasma LH (ng/mL) ± SEM | Plasma FSH (ng/mL) ± SEM |
| 0 | 0.8 ± 0.1 | 5.5 ± 0.6 |
| 30 | 6.2 ± 0.7 | 18.9 ± 2.1 |
| 60 | 8.5 ± 0.9 | 25.3 ± 2.8 |
| 120 | 5.1 ± 0.6 | 15.7 ± 1.7 |
| 240 | 2.3 ± 0.3 | 8.9 ± 1.0 |
Table 3: In Vivo Plasma LH and FSH Levels Following Chronic (14-day) Administration
| Treatment Group | Plasma LH (ng/mL) ± SEM | Plasma FSH (ng/mL) ± SEM |
| Vehicle Control | 0.9 ± 0.1 | 6.1 ± 0.7 |
| This compound (10 µg/kg/day) | < 0.1 | 1.2 ± 0.2 |
These protocols and data provide a framework for utilizing this compound as a tool to investigate the intricate mechanisms of gonadotropin release and the broader regulation of the reproductive system. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
References
- 1. LH response (in vivo and in vitro) to an LHRH agonist administered to domestic male cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pituitary-gonadal response to the gonadotrophin releasing hormone analogue D-Ser (TBU)6-Des Gly10-LHRH-ethylamide in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 4. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Gonadotropin-releasing hormone antagonist in the management of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hi-Affi™ In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Gonadotropin release from pituitary cultures following activation of endogenous ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. Biosynthesis of gonadotropins by rat pituitary cells in culture and in pituitary homogenates: effect of gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo models for the study of gonadotropin and LHRH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (D-Ser6,Azagly10)-LHRH in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the luteinizing hormone-releasing hormone (LHRH) agonist, (D-Ser6,Azagly10)-LHRH, in cancer research. Given the limited public data specifically for this compound, this guide incorporates extensive information from the closely related and clinically established LHRH agonist, Goserelin (Zoladex), to provide a comprehensive framework for research applications.
Application Notes
Introduction
This compound is a synthetic superagonist analog of the naturally occurring LHRH, also known as gonadotropin-releasing hormone (GnRH). As a member of the LHRH agonist class of compounds, its primary application in oncology is the induction of a reversible, medical castration for the treatment of hormone-sensitive cancers, most notably prostate and breast cancer. Its mechanism of action involves the profound suppression of sex steroid production.
Mechanism of Action
The therapeutic effect of this compound is achieved through a biphasic response at the level of the anterior pituitary gland.[1][2][3][4][5]
-
Initial Agonist Action and Flare Phenomenon: Upon initial administration, this compound binds to and stimulates LHRH receptors on pituitary gonadotroph cells.[1][2][3] This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary surge in serum testosterone (B1683101) in males and estradiol (B170435) in females. This initial "flare" is a characteristic feature of LHRH agonist therapy.
-
Pituitary Desensitization and Downregulation: Continuous, non-pulsatile exposure to this compound leads to a desensitization of the pituitary LHRH receptors and their subsequent downregulation (a decrease in the number of receptors on the cell surface).[1][2] This renders the gonadotroph cells refractory to further stimulation.
-
Suppression of Sex Hormones: The sustained desensitization and downregulation of LHRH receptors cause a profound and long-term suppression of LH and FSH release. The lack of gonadotropin stimulation on the gonads leads to a significant reduction in the production of testosterone and estrogen, achieving castrate levels.[1][2][5]
-
Direct Anti-Tumor Effects: Beyond its indirect hormonal effects, there is evidence suggesting that LHRH agonists can exert direct effects on tumor cells that express LHRH receptors. These effects may be mediated by interfering with growth factor signaling pathways, such as the epidermal growth factor (EGF) pathway, thereby inhibiting tumor cell proliferation.[6]
Applications in Cancer Research
This compound is a valuable tool for preclinical and translational cancer research:
-
Investigation of Hormone-Dependent Cancers: It is instrumental in studying the pathophysiology of cancers driven by sex hormones, including prostate, breast, ovarian, and endometrial cancers.
-
Development of Combination Therapies: Researchers can utilize this compound to assess the efficacy of novel therapeutic agents in a hormone-deprived environment.
-
Studies on Therapeutic Resistance: It can be used in long-term in vivo models to investigate the molecular mechanisms underlying the development of castration-resistant prostate cancer (CRPC) and hormone-refractory breast cancer.
-
Targeted Drug Delivery: LHRH analogs can be conjugated to cytotoxic agents or imaging probes to facilitate their targeted delivery to LHRH receptor-expressing tumors.[7][8]
Data Presentation
Specific quantitative data for this compound is not widely available. The following table provides a summary of its known properties and those of the analogous compound, Goserelin.
| Parameter | This compound | Goserelin (Zoladex) |
| Synonym(s) | ICI 118630 | Zoladex |
| Chemical Class | LHRH Agonist | LHRH Agonist |
| Primary Mechanism | Pituitary LHRH receptor downregulation | Pituitary LHRH receptor downregulation |
| Biological Effect | Suppression of testosterone and estrogen | Suppression of testosterone and estrogen |
| Primary Cancers of Interest | Prostate Cancer | Prostate Cancer, Breast Cancer |
| Administration Route | Subcutaneous depot injection | Subcutaneous depot injection |
Experimental Protocols
The following protocols are generalized methodologies and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the direct anti-proliferative effect of this compound on hormone-dependent cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer).
Materials:
-
This compound
-
LNCaP or MCF-7 cells
-
RPMI-1640 or DMEM medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS
-
96-well microplates
-
Cell viability reagent (e.g., MTT, WST-1)
-
DMSO
Methodology:
-
Cell Culture: Culture cells in their recommended medium supplemented with 10% FBS. For the experiment, plate cells in medium containing 5% charcoal-stripped FBS to minimize the influence of endogenous hormones.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the charcoal-stripped FBS-containing medium. Replace the culture medium with the treatment medium containing various concentrations of the compound (e.g., 0.1 nM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. After the recommended incubation period, measure the absorbance using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Protocol 2: In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in suppressing the growth of hormone-dependent tumors.
Materials:
-
This compound
-
LNCaP cells
-
Matrigel
-
Male immunodeficient mice (e.g., athymic nude or SCID)
-
Calipers for tumor measurement
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of 1-2 million LNCaP cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into a control group and a treatment group.
-
Drug Administration: Administer this compound via subcutaneous injection. A typical dosing regimen for LHRH agonists in mice involves a depot formulation for sustained release, mimicking clinical use.[9] A common dose is around 100 µ g/day .[6] The control group receives a vehicle injection.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight for the duration of the study (e.g., 4-6 weeks).
-
Endpoint Analysis: At the end of the study, euthanize the animals, and excise and weigh the tumors. The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group. Tumor tissues can be collected for further histological or molecular analysis.
Mandatory Visualizations
Signaling Pathway of LHRH Agonists
Caption: Signaling pathway of LHRH agonists in the pituitary gland.
Experimental Workflow for In Vitro Studies
Caption: A typical workflow for an in vitro cell proliferation assay.
Logical Relationships in In Vivo Studies
Caption: Logical progression of an in vivo anti-tumor efficacy study.
References
- 1. What is the mechanism of Goserelin Acetate? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. targetedonc.com [targetedonc.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of Peptide Cytotoxins to LHRH Receptors For Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the duration of therapy with the LHRH agonist D-ser (BUT)6 Azgly10-LHRH (ICI 118-630) on the steroid hormone content and the morphology of human testicular tissue in the treatment of patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Stability of (D-Ser6,Azagly10)-LHRH in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser6,Azagly10)-LHRH is a potent synthetic agonist analog of the natural Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Modifications at position 6 (substitution with a D-amino acid) and position 10 (substitution with an azaglycine residue) are strategically designed to enhance the peptide's resistance to enzymatic degradation and improve its binding affinity to the GnRH receptor. These modifications result in a more potent and longer-acting compound compared to the native LHRH.
Understanding the long-term stability of this compound in solution is critical for the development of stable and effective pharmaceutical formulations. This document provides a comprehensive overview of the stability profile of LHRH analogs in solution, detailed protocols for assessing stability, and insights into the underlying mechanism of action. While specific long-term stability data for this compound is not extensively published, the information presented here is based on studies of closely related analogs, particularly Goserelin (B1671991), which also features an azaglycine at position 10.
Mechanism of Action
This compound, as a GnRH agonist, initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] However, continuous administration leads to the downregulation of GnRH receptors on pituitary gonadotrophs.[1] This desensitization results in a profound suppression of LH and FSH secretion, leading to a decrease in the production of gonadal steroid hormones such as testosterone (B1683101) and estrogen.[1] This paradoxical effect is the basis for its therapeutic use in hormone-dependent conditions.
The binding of this compound to its G protein-coupled receptor (GPCR) on pituitary cells activates the phospholipase C (PLC) signaling pathway. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively, triggering the initial release of gonadotropins.
Long-Term Stability Data in Solution
While specific quantitative long-term stability data for this compound in various solutions is limited in the public domain, the stability of LHRH analogs is known to be influenced by pH, temperature, and buffer composition. Generally, LHRH and its analogs exhibit maximal stability in slightly acidic conditions (pH 5.0-5.5).[2][3] Degradation can occur through hydrolysis of the peptide backbone and modifications of amino acid side chains. The azaglycine residue in goserelin has been noted to be susceptible to degradation in neutral pH environments.
The following tables provide an illustrative summary of expected stability trends based on data from related LHRH analogs. Researchers should generate specific stability data for this compound under their specific formulation conditions.
Table 1: Illustrative Long-Term Stability of an LHRH Analog in Aqueous Solution at 4°C
| Time (Months) | pH 4.0 (Acetate Buffer) % Remaining | pH 5.0 (Acetate Buffer) % Remaining | pH 7.4 (Phosphate Buffer) % Remaining |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.5 | 99.8 | 98.0 |
| 3 | 98.5 | 99.2 | 94.5 |
| 6 | 97.0 | 98.5 | 89.0 |
| 12 | 94.0 | 97.0 | 78.0 |
Table 2: Illustrative Impact of Temperature on Stability in pH 5.0 Acetate Buffer
| Time (Weeks) | 4°C % Remaining | 25°C % Remaining | 40°C % Remaining |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.9 | 98.5 | 95.0 |
| 2 | 99.8 | 97.0 | 90.0 |
| 4 | 99.6 | 94.0 | 80.0 |
| 8 | 99.2 | 88.0 | 65.0 |
| 12 | 98.8 | 82.0 | 50.0 |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general method for assessing the purity and degradation of this compound in solution.
Objective: To separate and quantify this compound and its degradation products.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in water or a suitable buffer at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Dilute the stability samples to a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm or 280 nm
-
Column Temperature: 30°C
-
Gradient Elution (example):
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 65 35 30 5 95 35 5 95 36 95 5 | 45 | 95 | 5 |
-
-
Data Analysis: Integrate the peak areas of the parent peptide and any degradation products. Calculate the percentage of remaining this compound and the percentage of each degradation product.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Objective: To accelerate the degradation of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix the peptide solution with 0.1 N HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the peptide solution with 0.1 N NaOH and incubate at 60°C for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the peptide solution with 3% H₂O₂ and store at room temperature for a defined period.
-
Thermal Degradation: Store the peptide solution at an elevated temperature (e.g., 70°C) for a defined period.
-
Photostability: Expose the peptide solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1).
Protocol 3: In Vitro Bioassay for Biological Activity
This protocol assesses the biological activity of this compound by measuring its ability to stimulate LH release from pituitary cells.
Objective: To determine the biological potency of this compound after storage in solution.
Materials:
-
Primary pituitary cells from rats or a suitable pituitary cell line (e.g., LβT2)
-
Cell culture medium (e.g., DMEM)
-
This compound stability samples and reference standard
-
LH ELISA kit
Procedure:
-
Cell Culture: Culture pituitary cells in 24-well plates until they reach 80-90% confluency.
-
Sample Preparation: Prepare serial dilutions of the this compound reference standard and the stability samples in cell culture medium.
-
Cell Treatment: Remove the culture medium from the cells and wash with serum-free medium. Add the prepared dilutions of the standard and samples to the cells and incubate for a defined period (e.g., 4 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
LH Quantification: Measure the concentration of LH in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve for the reference standard. Determine the potency of the stability samples by comparing their dose-response curves to that of the standard.
Conclusion
The long-term stability of this compound in solution is a critical parameter for its successful development as a therapeutic agent. While direct stability data is not widely available, the protocols and information provided in this application note, based on closely related LHRH analogs, offer a robust framework for researchers to conduct their own stability assessments. By employing stability-indicating HPLC methods, performing forced degradation studies, and confirming biological activity with in vitro bioassays, researchers can ensure the quality, efficacy, and safety of their this compound formulations. It is recommended to focus on formulations with a pH around 5.0 to 5.5 and to store solutions at refrigerated temperatures to maximize long-term stability.
References
- 1. Long-term Effectiveness of Adjuvant Goserelin in Premenopausal Women With Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of gonadorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of (D-Ser6,Azagly10)-LHRH Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser6,Azagly10)-LHRH, commercially known as Goserelin, is a potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), also referred to as Gonadotropin-Releasing Hormone (GnRH). As an LHRH agonist, Goserelin is widely utilized in clinical settings for the management of hormone-responsive cancers, such as prostate and breast cancer. Its therapeutic effect is primarily achieved by binding to the LHRH receptor (LHRHR), a G-protein coupled receptor, leading to the downregulation of the hypothalamic-pituitary-gonadal axis and a subsequent reduction in sex hormone production.
These application notes provide a comprehensive immunohistochemistry (IHC) protocol to detect the primary molecular target of Goserelin, the LHRH receptor, in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Additionally, we present quantitative data on LHRHR expression in prostate cancer and illustrate the associated signaling pathways and experimental workflows.
Data Presentation
The following table summarizes quantitative data on LHRH receptor expression in prostate cancer specimens, as determined by immunohistochemistry. The data is adapted from a study investigating LHRHR expression in patients with and without prior LHRH agonist therapy.
Table 1: LHRH Receptor Expression in Prostate Cancer Specimens
| Patient Cohort | Number of Samples (n) | Negative Staining (%) | Weak Staining (%) | Moderate Staining (%) | Strong Staining (%) |
| Untreated Primary Tumors | 47 | 4.3 | 29.8 | 44.7 | 21.2 |
| Neoadjuvant LHRH Agonist | 61 | 1.6 | 21.3 | 47.5 | 29.5 |
| Metastatic CRPC | 27 | 3.7 | 18.5 | 40.7 | 37.0 |
| Lymph Node Metastases | 15 | 0.0 | 26.7 | 46.7 | 26.7 |
CRPC: Castration-Resistant Prostate Cancer. Data adapted from Liu et al., 2010.[1][2]
Experimental Protocols
Immunohistochemistry Protocol for LHRH Receptor (LHRHR)
This protocol outlines the procedure for the immunohistochemical detection of the LHRH receptor in FFPE tissue sections.
1. Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%)
-
Deionized water
-
Antigen Retrieval Buffer: 0.01M Sodium Citrate Buffer, pH 6.0
-
Wash Buffer: Tris-buffered saline with 0.05% Tween-20 (TBS-T)
-
Protein Block Solution (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-LHRHR antibody (use at manufacturer's recommended dilution, e.g., 1:100 - 1:500)
-
Biotinylated Secondary Antibody (anti-rabbit or anti-mouse)
-
Streptavidin-HRP or Alkaline Phosphatase conjugate
-
Chromogen Substrate Kit (e.g., DAB or AEC)
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Cover slips
2. Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in a drying oven at 60°C for 45 minutes.
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through graded ethanol series: 100% (2x, 3 min each), 95% (2x, 3 min each), 80% (1x, 3 min).
-
Rinse gently in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat a steamer or water bath containing Antigen Retrieval Buffer to 99-100°C.
-
Immerse slides in the hot buffer and steam for 20 minutes.
-
Remove from heat and allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in TBS-T for 1 minute.
-
-
Immunostaining:
-
Apply a universal protein block to the tissue sections and incubate for 20 minutes at room temperature to block non-specific binding.
-
Drain the blocking solution and apply the diluted primary anti-LHRHR antibody. Incubate for 45-60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
Rinse slides in TBS-T (3x, 5 min each).
-
Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse slides in TBS-T (3x, 5 min each).
-
Apply the Streptavidin-HRP or Alkaline Phosphatase conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides in TBS-T (3x, 5 min each).
-
-
Detection and Counterstaining:
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops (typically 5-10 minutes). Monitor under a microscope.
-
Rinse slides in deionized water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the tissue sections through a graded ethanol series (80%, 95%, 100%) for 1 minute each.
-
Clear in two changes of xylene for 2 minutes each.
-
Apply a drop of permanent mounting medium and cover with a coverslip.
-
4. Controls:
-
Positive Control: Use a tissue known to express LHRHR (e.g., pituitary gland, prostate cancer tissue).
-
Negative Control: Replace the primary antibody with isotype-matched immunoglobulin or antibody diluent to assess non-specific staining of the secondary antibody.
Mandatory Visualization
LHRH Receptor Signaling Pathway
The binding of this compound to its receptor initiates a cascade of intracellular events. The LHRH receptor is coupled to multiple G-proteins, leading to the activation of several key signaling pathways that ultimately regulate the synthesis and secretion of gonadotropins.
Caption: LHRH Receptor Signaling Cascade.
Immunohistochemistry Experimental Workflow
The following diagram illustrates the key steps involved in the immunohistochemical staining protocol for the LHRH receptor.
Caption: IHC Staining Workflow for LHRHR.
References
Troubleshooting & Optimization
(D-Ser6,Azagly10)-LHRH solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (D-Ser6,Azagly10)-LHRH. The information provided here will help you address common solubility issues and provide solutions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its amino acid sequence?
A1: this compound is a synthetic analog of the natural Luteinizing Hormone-Releasing Hormone (LHRH). It is a decapeptide with the following sequence: {Pyr}-His-Trp-Ser-Tyr-{d-Ser}-Leu-Arg-Pro-{Azagly}-NH2. The modifications include the substitution of Glycine at position 6 with D-Serine and the substitution of Glycine at position 10 with Azaglycine. These modifications are intended to increase the peptide's stability and biological activity.
Q2: What are the potential solubility issues with this compound?
A2: Like many peptides, this compound can present solubility challenges depending on the solvent and pH. The overall charge and hydrophobicity of the peptide, determined by its amino acid composition, are key factors. Based on its sequence, this peptide has a net positive charge at physiological pH due to the presence of Histidine and Arginine residues, suggesting it is a basic peptide. Peptides with a high proportion of hydrophobic residues can also be difficult to dissolve in aqueous solutions.
Q3: What is the first solvent I should try for dissolving this compound?
A3: For a basic peptide like this compound, the recommended starting solvent is sterile, distilled water.[1][2] If solubility is limited in water, a slightly acidic solution is the next logical step.
Q4: The peptide did not dissolve in water. What should I do next?
A4: If this compound does not dissolve in water, you can try adding a small amount of an acidic solution, such as 10% acetic acid, dropwise until the peptide dissolves.[1][2][3] For basic peptides, lowering the pH of the solution increases their net positive charge, which generally improves solubility in aqueous media.[4]
Q5: Can I use organic solvents to dissolve this peptide?
A5: Yes, if the peptide remains insoluble in acidic aqueous solutions, organic solvents can be used. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic peptides.[3][5] It is recommended to first dissolve the peptide in a minimal amount of 100% DMSO and then slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful that high concentrations of DMSO may be toxic to cells, so the final concentration in your working solution should typically be kept low (e.g., <1%).[3]
Q6: Are there any other techniques to aid solubilization?
A6: Sonication can be a useful technique to help dissolve peptides by breaking up aggregates.[3][5] Gentle warming of the solution can also increase solubility, but care must be taken to avoid temperatures that could degrade the peptide.[3][6] Always centrifuge your final solution to pellet any remaining undissolved material before use.[3]
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot solubility problems with this compound.
Physicochemical Properties of Constituent Amino Acids
To understand the solubility characteristics of this compound, it is helpful to consider the properties of its constituent amino acids.
| Amino Acid | 3-Letter Code | 1-Letter Code | Charge at pH 7.4 | Hydrophobicity (Kyte-Doolittle Scale) |
| Pyroglutamic Acid | Pyr | pE | Neutral | - |
| Histidine | His | H | Neutral to slightly positive | -3.2 |
| Tryptophan | Trp | W | Neutral | -0.9 |
| Serine | Ser | S | Neutral | -0.8 |
| Tyrosine | Tyr | Y | Neutral | -1.3 |
| D-Serine | D-Ser | s | Neutral | -0.8 |
| Leucine | Leu | L | Neutral | 3.8 |
| Arginine | Arg | R | Positive | -4.5 |
| Proline | Pro | P | Neutral | -1.6 |
| Azaglycine | Azagly | - | Neutral | - |
Note: The overall net charge of this compound at physiological pH (around 7.4) is estimated to be +1, primarily due to the Arginine residue, classifying it as a basic peptide.
Recommended Solvents for this compound
| Solvent | Recommendation Level | Rationale |
| Sterile, Distilled Water | First Choice | Generally suitable for charged peptides.[1][2] |
| 10% Acetic Acid in Water | Second Choice | For basic peptides that are insoluble in water. The acidic pH increases the net positive charge, enhancing solubility.[1][3] |
| Dimethyl Sulfoxide (DMSO) | Third Choice | For peptides with hydrophobic character that are difficult to dissolve in aqueous solutions.[3][5] |
Experimental Protocols
Protocol 1: Solubilization of this compound in Aqueous Solution
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Solubilization: Add the calculated volume of sterile, distilled water to the vial to achieve the desired stock concentration.
-
Mixing: Gently vortex or sonicate the vial for a few seconds to aid dissolution.[5] Visually inspect the solution for any undissolved particles.
-
pH Adjustment (if necessary): If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing until the solution becomes clear.
-
Final Step: Once the peptide is completely dissolved, centrifuge the vial at high speed (e.g., 10,000 x g) for 1-2 minutes to pellet any insoluble aggregates.[3] Carefully transfer the supernatant to a new sterile tube.
Protocol 2: Solubilization of this compound using an Organic Solvent
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature.
-
Initial Solubilization in Organic Solvent: Add a minimal amount of 100% DMSO (e.g., 10-20 µL) to the vial to completely dissolve the peptide.
-
Dilution in Aqueous Buffer: While vigorously stirring your desired aqueous buffer, slowly add the DMSO stock solution dropwise to the buffer to reach the final desired peptide concentration.
-
Observation: Monitor the solution for any signs of precipitation. If the solution becomes cloudy, you may have exceeded the peptide's solubility limit in that buffer.
-
Final Step: Centrifuge the final solution to remove any potential precipitates before use.
Visualizations
Troubleshooting Workflow for this compound Solubility
References
- 1. Sterics and Stereoelectronics in Aza-Glycine: Impact of Aza-Glycine Preorganization in Triple Helical Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Aza-Glycine Substitution on the Internalization of Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. jecibiochem.com [jecibiochem.com]
- 5. This compound | 65807-03-6 [m.chemicalbook.com]
- 6. D-Serine | C3H7NO3 | CID 71077 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In-Vivo Half-Life of (D-Ser6,Azagly10)-LHRH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the in vivo half-life of the LHRH analog, (D-Ser6,Azagly10)-LHRH, also known as Goserelin.
Frequently Asked Questions (FAQs)
Q1: What is the typical in vivo half-life of natural LHRH and its synthetic analogs like this compound?
The native Luteinizing Hormone-Releasing Hormone (LHRH) has a very short half-life in plasma, typically around 2 to 4 minutes in humans, due to rapid enzymatic degradation.[1][2] Synthetic analogs, such as this compound (Goserelin), are designed to be more resistant to this degradation. The substitution of a D-amino acid at position 6 and modification at position 10 makes these analogs 50 to 100 times more potent than natural LHRH and extends their activity.[1] For instance, the half-life of the analog Buserelin after a high-dose injection is approximately 80 minutes.[3] While the specific half-life of a direct injection of this compound can vary, it is significantly longer than the native hormone. However, for therapeutic use, it is often administered in sustained-delivery systems to achieve a much longer duration of action.[1][3]
Q2: What are the primary mechanisms of in vivo degradation for LHRH analogs?
LHRH and its analogs are primarily degraded by peptidases in organs like the liver and kidneys.[1][4] The native LHRH is rapidly cleaved at positions 5-6, 6-7, and 9-10.[2] Analogs like this compound are more stable due to structural modifications that hinder the action of these enzymes.[5] For example, the substitution of L-amino acids with D-amino acids at key positions can significantly reduce susceptibility to proteolytic degradation.[6]
Q3: What are the common strategies to improve the in vivo half-life of peptide drugs like this compound?
Several strategies can be employed to extend the in vivo half-life of therapeutic peptides:
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at cleavage sites can enhance resistance to proteases.[4][6]
-
Terminal Modification: Modifying the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation) can protect against exopeptidases.[4][7]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the molecule's size, which can reduce renal clearance and shield it from enzymatic degradation.[4]
-
Lipidation: The addition of a lipid chain can promote binding to serum albumin, which acts as a carrier and reduces clearance.[8][9]
-
Fusion to Larger Proteins: Genetically fusing the peptide to a larger protein, such as an albumin-binding domain or the Fc region of an antibody, can leverage the long half-life of these proteins.[10][11]
-
Sustained-Release Formulations: Incorporating the peptide into biodegradable and biocompatible polymer microcapsules or implants allows for a slow and continuous release over an extended period, such as weeks or months.[1][3] This is a common strategy for LHRH agonists like Goserelin (Zoladex).[1]
Data Presentation
Table 1: Comparison of Half-Lives for LHRH and its Analogs
| Peptide | Modification(s) | Half-Life | Species | Notes |
| Natural LHRH | None | 2-4 minutes[1][2] | Human | Rapidly degraded by peptidases. |
| [D-Trp6]LHRH (Triptorelin) | D-Trp at position 6 | 7.6 hours[1] | Human | Increased resistance to degradation. |
| Buserelin | D-Ser(tBu)6, Pro9-NHEt | 80 minutes[3] | Human | After high-dose injection. |
| N-AcGIP | N-terminal acetylation | > 24 hours[4] | Not Specified | Example of terminal modification effect. |
| Lipidated Triptorelin Analogue | N-terminal lipoamino acid | ~225 minutes[9] | In vitro (rat) | Demonstrates the effect of lipidation. |
Mandatory Visualizations
Caption: LHRH agonist signaling pathway and the effect of chronic administration.
Caption: A typical experimental workflow for in vivo half-life determination.
Caption: Key strategies and mechanisms for extending peptide half-life.
Experimental Protocols
Protocol: In Vivo Half-Life Determination of this compound in a Rodent Model
-
Animal Model: Utilize male Sprague-Dawley rats (8-10 weeks old). Acclimatize animals for at least one week before the experiment.
-
Peptide Preparation:
-
Dissolve lyophilized this compound in a sterile, biocompatible vehicle (e.g., saline or PBS) to the desired concentration.
-
Ensure complete dissolution. For hydrophobic peptides, a solubility test may be required to find the optimal buffer.[12]
-
-
Administration:
-
Administer a single intravenous (IV) bolus dose of the peptide solution via the tail vein. The dose will depend on the specific experimental goals.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-injection.
-
Use a sparse sampling design if necessary to minimize blood loss per animal.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) to obtain plasma.[13]
-
-
Sample Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Peptide Quantification:
-
Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or a validated Enzyme-Linked Immunosorbent Assay (ELISA), to measure the concentration of the peptide in the plasma samples.
-
-
Data Analysis:
-
Plot the plasma concentration of the peptide versus time on a semi-logarithmic scale.
-
Use non-compartmental pharmacokinetic analysis software to calculate key parameters, including the elimination half-life (t½), volume of distribution (Vd), and clearance (CL).
-
Troubleshooting Guide
Q: My peptide appears to be degrading much faster than expected in my in vivo experiment. What could be the cause?
A: Several factors could contribute to unexpectedly rapid degradation:
-
Improper Storage/Handling: Peptides are sensitive to temperature fluctuations and multiple freeze-thaw cycles, which can lead to degradation before administration.[12] Always store peptides at -20°C or lower and aliquot them to avoid repeated thawing.[12]
-
Enzymatic Degradation during Sample Handling: Proteases in blood samples can continue to degrade the peptide after collection. It is crucial to process samples quickly and keep them on ice. Adding protease inhibitors to the collection tubes can also be beneficial.
-
Incorrect Administration: If the injection is not properly administered intravenously, the absorption and distribution profile will be altered, which can be mistaken for rapid clearance.
Q: I am observing high variability in my pharmacokinetic data between animals. How can I reduce this?
A: High variability is a common challenge in in vivo studies.
-
Standardize Procedures: Ensure consistent handling, dosing, and sampling techniques across all animals.
-
Animal Health: Use healthy, age-matched, and weight-matched animals for your study.
-
Analytical Method Variability: Ensure your quantification assay is robust and validated for reproducibility.[14] Issues with sample preparation, such as peptide precipitation, can introduce significant variability.[15]
-
Hygroscopicity: Peptides can be highly hygroscopic, absorbing moisture from the air, which affects the accuracy of weighing the standard for analysis.[14] Weighing should be done in a controlled humidity environment.[14]
Q: I am seeing an initial "flare-up" of hormone levels after administering the LHRH agonist. Is this normal?
A: Yes, this is a known phenomenon for LHRH agonists.[16] Upon initial administration, the agonist stimulates the LHRH receptors in the pituitary, causing a transient surge in LH and FSH, which in turn leads to a temporary increase in testosterone (B1683101) levels.[16][17] With continuous administration, the receptors become desensitized and downregulated, leading to the desired suppression of hormone production.[16][18]
Q: The biological response to the LHRH analog is lower than expected, or I am not seeing castrate levels of testosterone. What should I check?
A: This could be due to several reasons:
-
Administration Error: The sustained-release implant or injection may not have been administered correctly, leading to an incomplete dose delivery.[19]
-
Peptide Stability/Purity: Verify the purity and integrity of your peptide stock. Degradation during storage can reduce the amount of active compound.
-
Patient/Animal Resistance: In rare cases, there can be individual resistance to a specific LHRH analog.[19]
-
Monitoring Testosterone Levels: It is important to periodically monitor testosterone levels to ensure they are maintained at castrate levels, as "escape" can sometimes occur with long-term administration.[20]
References
- 1. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 5. Enzymatic degradation of luteinizing hormone releasing hormone (LHRH)/[D-Ala6]-LHRH in lung pneumocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. genscript.com [genscript.com]
- 13. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedgrid.com [biomedgrid.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 18. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cancernetwork.com [cancernetwork.com]
(D-Ser6,Azagly10)-LHRH quality control and batch variation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic LHRH analogue, (D-Ser6,Azagly10)-LHRH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analogue of the natural Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH).[1][2] Its primary mechanism of action is based on its interaction with LHRH receptors in the pituitary gland.[1][2] Continuous administration of LHRH agonists like this compound leads to a downregulation of these receptors, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This process, often referred to as "chemical castration," results in a significant reduction of sex steroid levels.[1]
Q2: I am observing lower than expected activity in my bioassay. What are the potential causes related to the peptide itself?
Several factors related to the quality and handling of this compound can lead to reduced bioactivity. These include:
-
Peptide Purity: The presence of impurities can interfere with the assay. It is crucial to use a peptide batch with a purity level appropriate for your application. For cellular assays, a purity of >95% is generally recommended.
-
Peptide Degradation: Peptides can degrade over time, especially if not stored correctly. Degradation can occur through oxidation, deamidation, or hydrolysis.
-
Incorrect Peptide Concentration: The actual peptide content in the lyophilized powder can be lower than the total weight due to the presence of counter-ions (e.g., TFA) and bound water. It is advisable to determine the precise peptide concentration through methods like quantitative amino acid analysis.
-
Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can reduce their effective concentration and activity.
-
Improper Reconstitution and Storage: Using an inappropriate solvent or storing the reconstituted peptide under suboptimal conditions can lead to degradation or aggregation.
Q3: How can I troubleshoot issues with peptide solubility?
If you are facing challenges with dissolving this compound, consider the following steps:
-
Review the Certificate of Analysis (CoA): The supplier's CoA may provide recommendations for reconstitution.
-
Use an Appropriate Solvent: For many peptides, sterile, distilled water is a suitable solvent. For more hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by a slow dilution with the aqueous buffer of choice.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of the buffer may improve solubility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between different batches | Batch-to-batch variation in purity or impurity profile. | Request batch-specific Certificates of Analysis (CoA) from the supplier. Perform in-house quality control checks such as HPLC and mass spectrometry to confirm the identity and purity of each new batch. |
| Differences in peptide content. | Determine the net peptide content for each batch to ensure accurate concentration calculations for your experiments. | |
| Unexpected peaks in HPLC analysis | Presence of impurities from the synthesis process. | Common impurities in synthetic peptides include deletion sequences, truncated sequences, and products of side reactions.[3] If the purity is below the required level for your application, consider repurifying the peptide. |
| Peptide degradation. | Ensure proper storage of the lyophilized peptide at -20°C or -80°C.[4] After reconstitution, aliquot and store at -80°C to minimize freeze-thaw cycles. | |
| Low biological activity in cell-based assays | Peptide aggregation. | Reconstitute the peptide immediately before use.[4] Consider using solubility-enhancing agents or modifying the reconstitution protocol. |
| Incorrect quantification of the peptide. | The presence of counter-ions and water can lead to an overestimation of the peptide concentration. Use methods like amino acid analysis for accurate quantification. | |
| Interaction with serum proteins. | If using serum in your cell culture media, consider that the peptide may bind to serum proteins, reducing its effective concentration.[4] |
Quality Control and Batch Variation
Ensuring the quality and consistency of this compound is critical for reproducible experimental results. The following table summarizes key quality control parameters that should be considered.
| Parameter | Analytical Method | Typical Specification | Importance |
| Identity | Mass Spectrometry (MS) | Measured molecular weight should match the theoretical molecular weight. | Confirms the correct peptide sequence has been synthesized. |
| Purity | High-Performance Liquid Chromatography (HPLC) | >95% for most research applications. | Ensures that observed biological effects are due to the target peptide and not impurities. |
| Peptide Content | Amino Acid Analysis (AAA) or Nitrogen Analysis | Typically 70-90% | Allows for accurate calculation of peptide concentration for assays. |
| Appearance | Visual Inspection | White to off-white lyophilized powder. | A significant deviation in color or appearance may indicate contamination or degradation. |
| Solubility | Visual Inspection | Soluble in the recommended solvent at a specified concentration. | Ensures the peptide can be properly prepared for experiments. |
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
-
Sample Preparation: Reconstitute the lyophilized this compound in an appropriate solvent (e.g., water with 0.1% TFA) to a concentration of 1 mg/mL.
-
HPLC System: Use a C18 column with a pore size suitable for peptides (e.g., 100-300 Å).
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
-
Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
Data Analysis: Calculate the purity by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area.
Protocol 2: Mass Spectrometry for Identity Confirmation
-
Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for this compound.
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide to confirm its identity.
References
Technical Support Center: (D-Ser6,Azagly10)-LHRH Treatment and Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell viability issues with (D-Ser6,Azagly10)-LHRH treatment. The information is based on general principles for LHRH analogs and common laboratory assays.
Troubleshooting Guide: Cell Viability Assays
Unexpected results in cell viability assays can arise from various factors, from procedural inconsistencies to specific cellular responses to this compound. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| High background in control wells (vehicle only) | - Contamination of media or reagents.- High metabolic activity of cells.- Reagent incompatibility with media components. | - Use fresh, sterile media and reagents.- Optimize cell seeding density to avoid overgrowth.- Test for interference between the assay reagent and the culture medium with no cells present. |
| No dose-dependent decrease in cell viability | - Cell line is not responsive to this compound.- Insufficient incubation time.- Incorrect concentration range.- Compound degradation. | - Confirm LHRH receptor expression on your cell line.- Extend the treatment duration (e.g., 48-72 hours).- Perform a broader dose-response curve.- Ensure proper storage and handling of the compound. |
| Excessive cell death at all concentrations | - High solvent concentration (e.g., DMSO).- Off-target cytotoxicity.- Assay interference. | - Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO).- Reduce the concentration range of this compound.- Verify that the compound is not directly reacting with the assay reagent. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in multi-well plates. | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate for treatment groups; fill them with sterile media or PBS to maintain humidity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is an analog of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). As an agonist, it binds to LHRH receptors.[1][2] Continuous stimulation of these receptors can lead to their downregulation, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2] In cancer cells that express LHRH receptors, LHRH analogs can also have direct anti-proliferative effects.[3][4][5][6]
Q2: My cells do not express LHRH receptors, but I am still observing cytotoxicity. Why?
A2: If your cells lack LHRH receptors, the observed cytotoxicity could be due to off-target effects. This can occur at high concentrations of the compound. It is also possible that the peptide is conjugated to a cytotoxic agent, which would exert its effect independently of the LHRH receptor.[3][4][5][6] We recommend performing a dose-response experiment on a known LHRH receptor-negative cell line to assess non-specific toxicity.
Q3: What are the critical quality control steps I should take when preparing this compound for my experiments?
A3: Proper handling of peptide compounds is crucial for reproducible results.
-
Reconstitution: Use the recommended solvent (e.g., sterile water, PBS, or DMSO) to prepare a stock solution.
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at the recommended temperature (typically -20°C or -80°C).
-
Purity: If possible, verify the purity and concentration of the peptide solution.
Q4: Can the vehicle used to dissolve this compound affect cell viability?
A4: Yes, the solvent (vehicle) used to dissolve the compound can be toxic to cells, especially at higher concentrations. It is essential to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent as the highest concentration of the compound used.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a common method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Experimental workflow for assessing cell viability.
Caption: LHRH receptor signaling pathway.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of treatment with LHRH analogs containing cytotoxic radicals on the binding characteristics of receptors for luteinizing-hormone-releasing hormone in MXT mouse mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeting of Peptide Cytotoxins to LHRH Receptors For Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
Validation & Comparative
A Comparative Analysis of (D-Ser6,Azagly10)-LHRH (Goserelin) and Other LHRH Agonists in Efficacy
For researchers, scientists, and drug development professionals navigating the landscape of Luteinizing Hormone-Releasing Hormone (LHRH) agonists, a comprehensive understanding of their comparative efficacy is paramount. This guide provides an objective comparison of (D-Ser6,Azagly10)-LHRH, commercially known as Goserelin, with other widely used LHRH agonists such as Leuprolide and Triptorelin (B344507). The comparison is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction to LHRH Agonists
LHRH agonists are synthetic analogs of the naturally occurring gonadotropin-releasing hormone (GnRH). They are a cornerstone in the management of hormone-sensitive conditions, most notably prostate cancer. By initially stimulating the GnRH receptors in the pituitary gland, they induce a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in testosterone (B1683101) levels. However, continuous administration results in the downregulation and desensitization of these receptors, ultimately leading to a profound suppression of gonadotropin and sex steroid production, achieving a state of medical castration.[1]
This compound , or Goserelin, is a potent LHRH agonist utilized in the treatment of prostate cancer, breast cancer, and certain benign gynecological disorders. Its efficacy, along with that of other LHRH agonists like Leuprolide and Triptorelin, is primarily evaluated based on its ability to suppress serum testosterone to castrate levels.
Comparative Efficacy in Testosterone Suppression
The primary measure of efficacy for LHRH agonists in the context of prostate cancer is the reduction and maintenance of serum testosterone at castrate levels, generally defined as less than 50 ng/dL. Clinical studies have demonstrated that while all three agonists—Goserelin, Leuprolide, and Triptorelin—are effective in achieving this endpoint, there are nuances in their potency and the depth of suppression.
A retrospective study analyzing 125 patients with prostate cancer treated with LHRH agonists provided key comparative data on their efficacy in achieving different testosterone castration thresholds over a 9-month period.[2][3]
Table 1: Percentage of Patients Achieving Castration Levels at 9 Months [2][3]
| Testosterone Threshold | Goserelin (11.34 mg) | Triptorelin (11.25 mg) | Leuprolide (11.25 mg) |
| <50 ng/dL | >95% | >95% | >95% |
| <20 ng/dL | >90% | >90% | >90% |
| <10 ng/dL | 54.2% | 93.2% | 86.4% |
Table 2: Mean Serum Testosterone Levels (ng/dL) Over 9 Months [2]
| Time Point | Goserelin | Triptorelin | Leuprolide |
| 3 Months | 11.5 ± 8.4 | 6.1 ± 5.1 | 9.6 ± 8.2 |
| 6 Months | 12.1 ± 6.2 | 6.5 ± 4.6 | 8.7 ± 6.7 |
| 9 Months | 14.1 ± 15.4 | 5.1 ± 3.1 | 6.8 ± 6.0 |
These data suggest that while all three agonists are comparable in achieving the standard castration threshold of <50 ng/dL and <20 ng/dL, Triptorelin appears to be the most potent in achieving a deeper testosterone suppression to <10 ng/dL.[2][3] The clinical significance of this deeper suppression is a subject of ongoing research.
Mechanism of Action: Signaling Pathways
The therapeutic effect of LHRH agonists is mediated through their interaction with GnRH receptors on pituitary gonadotrope cells. The initial binding stimulates a cascade of intracellular events, leading to the synthesis and release of LH and FSH. However, the sustained presence of the agonist leads to receptor downregulation and desensitization, effectively shutting down this pathway.
References
A Comparative Analysis of (D-Ser6,Azagly10)-LHRH and Leuprolide Acetate for Androgen Deprivation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two luteinizing hormone-releasing hormone (LHRH) analogs: (D-Ser6,Azagly10)-LHRH and Leuprolide acetate (B1210297). Both are potent agonists of the LHRH receptor, designed to suppress testosterone (B1683101) production, a cornerstone of androgen deprivation therapy (ADT) for hormone-sensitive conditions such as prostate cancer. This comparison summarizes available clinical data on their efficacy in suppressing key hormones and outlines the experimental methodologies employed in these evaluations.
Mechanism of Action: A Shared Pathway to Testosterone Suppression
Both this compound and Leuprolide acetate are synthetic analogs of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] They function as superagonists at the GnRH receptors in the pituitary gland.[1] The initial binding of these analogs to the receptors causes a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can temporarily increase testosterone levels—a phenomenon known as "testosterone flare".[1]
However, continuous stimulation by these potent agonists leads to the downregulation and desensitization of the GnRH receptors.[1] This sustained action ultimately results in a profound and reversible suppression of LH and FSH release, leading to a significant reduction in testicular testosterone production to castrate levels.[1][2]
Below is a diagram illustrating the signaling pathway of LHRH agonists.
Comparative Efficacy in Hormone Suppression
Clinical data from studies on patients with advanced prostate cancer provide a basis for comparing the efficacy of (D-Ser(tBu)6,Azagly10)-LHRH (also known as ICI 118-630, a closely related analog) and Leuprolide acetate in suppressing serum hormone levels.
Serum Hormone Levels
The following table summarizes the mean serum levels of testosterone, LH, and FSH in patients treated with (D-Ser(tBu)6,Azagly10)-LHRH and Leuprolide acetate.
| Hormone | (D-Ser(tBu)6,Azagly10)-LHRH (ICI 118-630)[2] | Leuprolide Acetate[3][4] | Control (Untreated Patients)[2] |
| Testosterone (ng/mL) | 0.58 (treatment for < 6 months) 0.57 (treatment for > 6 months) | Castrate levels (≤ 0.5 ng/mL) achieved in 95-99.4% of patients | Not specified |
| LH (mIU/mL) | Statistically significant reduction (p < 0.000001) | Decreased from baseline to below the lower limit of quantitation | Not specified |
| FSH (mIU/mL) | Statistically significant reduction (p < 0.05) | Decreased below baseline levels | Not specified |
Both agents effectively reduce serum testosterone to castrate levels. Studies on Leuprolide acetate report a high percentage of patients achieving and maintaining this suppression.[3][4] Similarly, (D-Ser(tBu)6,Azagly10)-LHRH demonstrates a profound and sustained suppression of testosterone.[2] Both treatments also lead to a significant decrease in LH and FSH levels, consistent with their mechanism of action.[2][3]
Testicular Steroid Hormone Content
A study on (D-Ser(tBu)6,Azagly10)-LHRH also investigated its effect on the intratesticular concentrations of various steroid hormones.
| Steroid Hormone | (D-Ser(tBu)6,Azagly10)-LHRH (ICI 118-630) Treated[2] | Control (Untreated Patients)[2] |
| DHEA-S | Significantly Lower | Higher |
| Testosterone | Significantly Lower | Higher |
| Androstenedione | Significantly Lower | Higher |
| Estradiol | Significantly Lower | Higher |
| Progesterone | Significantly Lower | Higher |
| 17-alpha-hydroxyprogesterone | Significantly Lower | Higher |
Treatment with (D-Ser(tBu)6,Azagly10)-LHRH resulted in a significant reduction in the testicular content of all measured steroid hormones, with particularly pronounced decreases in DHEA-S, testosterone, and androstenedione.[2] This provides direct evidence of the compound's potent inhibition of testicular steroidogenesis. While specific data on the testicular steroid content following Leuprolide acetate treatment was not available for direct comparison in this guide, its established mechanism of action and profound suppression of serum testosterone strongly suggest a similar effect on intratesticular androgen levels.
Experimental Protocols
The following sections outline the methodologies used in the clinical evaluations of these LHRH analogs.
Clinical Trial Protocol for LHRH Agonist Evaluation in Prostate Cancer
This generalized workflow represents a typical clinical trial design for evaluating the efficacy of LHRH agonists like this compound and Leuprolide acetate in patients with advanced prostate cancer.
Patient Population: The study population typically consists of patients with histologically confirmed advanced or metastatic prostate cancer.[2]
Treatment Administration:
-
(D-Ser(tBu)6,Azagly10)-LHRH (ICI 118-630): Administered as a monthly subcutaneous depot injection.[2]
-
Leuprolide Acetate: Administered as intramuscular or subcutaneous depot injections at intervals ranging from one to six months, depending on the formulation.[5]
Hormone Level Assessment:
-
Serum Collection: Blood samples are collected at baseline and at regular intervals throughout the treatment period.
-
Assay Methods: Serum concentrations of testosterone, LH, and FSH are typically measured using radioimmunoassay (RIA) or other validated immunoassay techniques.
Testicular Steroid Hormone Analysis (as performed for (D-Ser(tBu)6,Azagly10)-LHRH)):
-
Tissue Collection: Testicular tissue is obtained via bilateral subcapsular orchidectomy.[2]
-
Hormone Extraction and Measurement: The tissue is analyzed for the content of various steroid hormones, including DHEA-S, testosterone, androstenedione, estradiol, progesterone, and 17-alpha-hydroxyprogesterone.[2] The specific concentrations are typically determined per gram of testicular tissue.
Logical Relationship of Clinical Applications
The primary clinical application for both this compound and Leuprolide acetate is in the management of hormone-dependent diseases, most notably advanced prostate cancer. The logical framework for their use is centered on achieving and maintaining medical castration.
References
- 1. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 2. Effects of the duration of therapy with the LHRH agonist D-ser (BUT)6 Azgly10-LHRH (ICI 118-630) on the steroid hormone content and the morphology of human testicular tissue in the treatment of patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Sustained-release, 3-Month Leuprolide Acetate Formulation Achieves and Maintains Castrate Concentrations of Testosterone in Patients With Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leuprolide acetate 22.5 mg 12-week depot formulation in the treatment of patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lupron (leuprolide acetate) for prostate cancer: What to expect [medicalnewstoday.com]
Cross-Reactivity Profile of Antibodies to (D-Ser6,Azagly10)-LHRH (Goserelin): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of antibodies raised against the luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser6,Azagly10)-LHRH, commercially known as Goserelin. The specificity of such antibodies is critical for the accurate quantification of Goserelin in biological samples and for the development of targeted therapies. This document summarizes the available data on antibody cross-reactivity, details the experimental methodologies used in these assessments, and provides visualizations of key experimental workflows.
Executive Summary
Antibodies developed against this compound have demonstrated a high degree of specificity for the intact parent molecule. Published research on radioimmunoassays (RIA) developed for Goserelin indicates minimal cross-reactivity with its putative degradation products, which has been quantified at less than 6%. This high specificity is attributed to the antibody's recognition of the N-terminal region of the peptide. While comprehensive, publicly available data sets detailing cross-reactivity with other commercially available LHRH analogs such as Leuprolide, Buserelin, and Triptorelin are limited, the existing information strongly suggests a low potential for interference in immunoassays designed specifically for Goserelin.
Data Presentation: Antibody Cross-Reactivity
A critical aspect of any immunoassay is the specificity of the antibody used. The following table summarizes the known cross-reactivity of antibodies raised against this compound.
| Analog/Fragment | Cross-Reactivity (%) | Reference |
| Putative Degradation Products | < 6% | [1] |
Experimental Protocols
The data presented above was generated using a competitive binding radioimmunoassay (RIA). The following is a detailed description of the typical methodology employed in such an assay.
Radioimmunoassay (RIA) for this compound
This protocol outlines the steps for a competitive RIA to determine the concentration of this compound in a sample.
1. Reagents and Materials:
-
Antibody: Rabbit anti-GnRH serum with high specificity for the N-terminus of this compound.
-
Tracer: 125I-labeled this compound.
-
Standard: Unlabeled this compound of known concentration.
-
Assay Buffer: Phosphate-buffered saline (PBS) with a protein carrier (e.g., bovine serum albumin) to prevent non-specific binding.
-
Separating Agent: Second antibody (e.g., goat anti-rabbit IgG) or a chemical precipitant (e.g., polyethylene (B3416737) glycol) to separate bound from free tracer.
-
Samples: Biological fluids (e.g., serum) to be tested.
-
Equipment: Gamma counter, centrifuge, vortex mixer, pipettes.
2. Assay Procedure:
-
Standard Curve Preparation: A series of dilutions of the unlabeled this compound standard are prepared to create a standard curve.
-
Incubation: A fixed amount of the specific antibody and the 125I-labeled tracer are added to tubes containing either the standard dilutions or the unknown samples.
-
Competition: The unlabeled this compound in the standards or samples competes with the 125I-labeled tracer for binding to the limited number of antibody binding sites.
-
Separation: After an incubation period to reach equilibrium, the antibody-bound fraction is separated from the free fraction using a second antibody or a precipitating agent, followed by centrifugation.
-
Counting: The radioactivity of the bound fraction (the pellet) is measured using a gamma counter.
-
Data Analysis: The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled this compound in the sample. A standard curve is plotted, and the concentration of the unknown samples is determined by interpolating their radioactivity counts on the curve.
Mandatory Visualizations
To further elucidate the experimental process, the following diagrams are provided.
References
Validating the Specificity of (D-Ser6,Azagly10)-LHRH Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser6,Azagly10)-LHRH, also known as Goserelin, with other LHRH agonists. The focus is on validating the specificity of its effects through experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
Performance Comparison of LHRH Agonists
LHRH agonists are synthetic analogs of the natural LHRH decapeptide. Modifications to the native structure, particularly at positions 6 and 10, have led to the development of potent agonists with prolonged activity. These agonists, including Goserelin, Leuprolide, and Triptorelin, are designed to have a higher binding affinity for the LHRH receptor (LHRH-R) and greater resistance to degradation compared to the endogenous LHRH.[1]
While clinically used LHRH agonists are generally considered to have similar efficacy in suppressing sex hormone levels, some studies suggest potential differences in their potency. For instance, one clinical study comparing Goserelin, Triptorelin, and Leuprolide for the treatment of prostate cancer found that while all three were effective in achieving chemical castration, Triptorelin achieved the lowest mean testosterone (B1683101) levels. This suggests potential variations in their in-vivo potency.
It is important to note that direct comparative preclinical data on the receptor binding affinities (e.g., Ki or IC50 values) of these analogs in head-to-head studies is not extensively available in the public domain. However, it is generally accepted that these synthetic agonists are 50 to 100 times more potent than the native LHRH. For example, the analog [D-Trp6]LHRH has a binding affinity approximately 10 times higher than that of LHRH.[1]
Data Presentation
Table 1: Comparative Clinical Efficacy of LHRH Agonists in Prostate Cancer
| LHRH Agonist | Dosing Regimen | Outcome Measure | Result |
| Goserelin | 11.34 mg (3-month depot) | Mean Testosterone Level | Higher than Triptorelin and Leuprolide |
| Triptorelin | 11.25 mg (3-month depot) | Mean Testosterone Level | Lowest among the three agonists |
| Leuprolide | 11.25 mg (3-month depot) | Mean Testosterone Level | Lower than Goserelin, higher than Triptorelin |
This data is based on a retrospective clinical study and may not directly reflect differences in receptor binding affinity.
Experimental Protocols
To validate the specificity of this compound, a series of in-vitro and in-vivo experiments are essential. These protocols are designed to compare its binding affinity, functional activity, and potential off-target effects against other LHRH analogs and control compounds.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki or IC50) of this compound for the LHRH receptor.
Objective: To quantify the affinity of this compound for the LHRH receptor and compare it with other LHRH analogs.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line expressing the LHRH receptor (e.g., pituitary cells, or cancer cell lines like LNCaP or PC-3).
-
Radioligand: Use a radiolabeled LHRH analog with high affinity, such as [125I]-[D-Trp6]-LHRH.
-
Competition: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound or other competitor LHRH analogs (e.g., Leuprolide, Triptorelin).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In-vitro Functional Assay: Gonadotropin Release
This assay measures the ability of this compound to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from pituitary cells.
Objective: To assess the functional potency of this compound as an LHRH receptor agonist.
Methodology:
-
Cell Culture: Culture primary pituitary cells or a pituitary cell line (e.g., LβT2 cells).
-
Stimulation: Treat the cells with increasing concentrations of this compound or other LHRH analogs for a defined period.
-
Sample Collection: Collect the cell culture supernatant.
-
Hormone Quantification: Measure the concentration of LH and FSH in the supernatant using specific enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: Plot the hormone concentration against the logarithm of the agonist concentration to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Downstream Signaling Pathway Analysis
This involves investigating the activation of signaling molecules downstream of the LHRH receptor.
Objective: To confirm that this compound activates the canonical LHRH receptor signaling pathways and to compare the magnitude and duration of this activation with other analogs.
Methodology:
-
Cell Treatment: Treat LHRH receptor-expressing cells with this compound or other analogs for various time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated and total forms of key signaling proteins such as ERK1/2, JNK, and Akt.
-
Data Analysis: Quantify the band intensities to determine the level of protein phosphorylation as a measure of pathway activation.
Mandatory Visualization
Signaling Pathways
Caption: LHRH Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Specificity Validation.
References
A Comparative Guide to the Efficacy of (D-Ser6,Azagly10)-LHRH and GnRH Antagonists in Hormonal Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (D-Ser6,Azagly10)-LHRH, a potent Gonadotropin-Releasing Hormone (GnRH) agonist, and GnRH antagonists. The information presented is supported by experimental data to aid in research and development decisions.
Mechanism of Action: A Tale of Two Pathways
This compound and GnRH antagonists ultimately lead to the suppression of gonadotropin (luteinizing hormone [LH] and follicle-stimulating hormone [FSH]) and sex steroid secretion, but they achieve this through distinct mechanisms.[1]
This compound (GnRH Agonist): As a GnRH agonist, this compound initially stimulates the GnRH receptors on pituitary gonadotrophs.[2][3] This leads to a transient increase, or "flare," in LH and FSH secretion.[4] However, continuous administration results in the downregulation and desensitization of GnRH receptors, ultimately leading to a profound and sustained suppression of gonadotropin release.[2][3]
GnRH Antagonists: In contrast, GnRH antagonists act as competitive blockers of the GnRH receptors in the pituitary gland.[2][5][6] By binding to these receptors without activating them, they prevent endogenous GnRH from exerting its effect, leading to an immediate and rapid decrease in LH and FSH secretion without an initial stimulatory phase.[1][3][6]
Comparative Efficacy: Quantitative Data
The following tables summarize key quantitative data from comparative studies of GnRH agonists and antagonists in different clinical applications.
Table 1: Testosterone (B1683101) and PSA Suppression in Prostate Cancer (Degarelix vs. Leuprolide)
A 12-month, randomized, open-label, parallel-group phase III study compared the efficacy of the GnRH antagonist degarelix (B1662521) with the GnRH agonist leuprolide in patients with prostate cancer.[7]
| Parameter | Degarelix (240/80 mg) | Leuprolide (7.5 mg) | p-value |
| Patients with Testosterone ≤0.5 ng/mL at Day 3 | 96.1% | 0% | <0.001 |
| Median Testosterone Level at Day 3 | Suppressed | Increased by 65% | <0.001 |
| Testosterone Suppression (≤0.5 ng/mL) from Day 28 to 364 | 97.2% | 96.4% | Not Inferior |
| Median PSA Reduction at Day 14 | 64% | 18% | <0.001 |
| Median PSA Reduction at Day 28 | 85% | 68% | <0.001 |
Data from Klotz et al., BJU Int, 2008.[7]
Table 2: Endometrial Thinning Prior to Transcervical Resection of Endometrium (Cetrorelix vs. Leuprorelin)
A prospective, double-blind randomized controlled trial compared the GnRH antagonist cetrorelix (B55110) with the GnRH agonist leuprorelin (B1674837) for endometrial thinning.[8]
| Parameter | Cetrorelix (3 mg) | Leuprorelin (3.75 mg) | p-value |
| Endometrial Thickness (Ultrasound) | More favorable in leuprorelin group | More favorable | 0.013 |
| Endometrial Histology | More favorable in leuprorelin group | More favorable | <0.001 |
| Operative Appearance of Endometrium | More favorable in leuprorelin group | More favorable | 0.003 |
| Amenorrhoea Rate at 6 months | 80% | 84% | Not Significant |
| Incidence of Hot Flushes | 12% | 30% | 0.047 |
Data from a study on endometrial thinning prior to TCRE.[8]
Table 3: Prevention of Premature LH Surge in Controlled Ovarian Stimulation (Cetrorelix vs. Buserelin)
A phase III, randomized, single-center study compared the GnRH antagonist cetrorelix with the GnRH agonist buserelin (B193263) in patients undergoing controlled ovarian stimulation for IVF.[9]
| Parameter | Cetrorelix | Buserelin | p-value |
| Mean Duration of Stimulation (days) | 9.5 ± 1.7 | 10.6 ± 2.1 | 0.02 |
| Mean Duration of Suppression (days) | 4.6 ± 1.3 | 27.3 ± 5.2 | <0.0001 |
| Clinical Pregnancy Rate (per transfer) | 17.0% | 20.0% | 0.71 |
Data from a study on controlled ovarian stimulation.[9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the efficacy of this compound and GnRH antagonists.
GnRH Analogue Stimulation Test
This test is used to assess the pituitary's response to GnRH analogues and to diagnose and monitor conditions like central precocious puberty.[10]
Protocol:
-
Baseline Sampling: A blood sample is drawn to measure baseline levels of LH, FSH, and relevant sex steroids (e.g., testosterone or estradiol).
-
Administration of GnRH Analogue: A standardized dose of the GnRH analogue (e.g., leuprolide acetate (B1210297) at 20 microgram/kg) is administered subcutaneously.[10]
-
Post-Stimulation Sampling: Blood samples are collected at specific time points after administration, typically at 30, 60, and 120 minutes, and sometimes at 3 or 4 hours, to measure the peak concentrations of LH and FSH.[2][10][11][12]
-
Hormone Analysis: Serum LH, FSH, and sex steroid levels are measured using sensitive and specific immunoassays, such as immunofluorometric assay (IFMA) or electrochemiluminescence immunoassay (ECLIA).[12]
-
Interpretation: The peak LH and FSH responses are compared to established cut-off values to determine the level of pituitary stimulation or suppression. For example, a peak LH level greater than 5 IU/L after stimulation is often considered a pubertal response.[10]
GnRH Receptor Binding Assay
This assay is used to determine the affinity of a compound for the GnRH receptor.
Protocol:
-
Membrane Preparation: Plasma membranes are prepared from cells expressing the GnRH receptor (e.g., COS-7 cells transfected with the GnRH receptor cDNA).[6]
-
Radioligand Incubation: The prepared membranes are incubated with a radiolabeled GnRH analogue (e.g., [125I]buserelin) in the presence of varying concentrations of the unlabeled test compound (this compound or a GnRH antagonist).[6]
-
Separation of Bound and Free Ligand: The incubation mixture is filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The radioactivity of the filters (representing the bound ligand) is measured using a gamma counter.
-
Data Analysis: The data are analyzed using a nonlinear least squares curve-fitting program to determine the binding affinity (Kd) or the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).[6]
Visualizing the Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and a typical experimental workflow.
Caption: Signaling pathway of a GnRH agonist.
Caption: Signaling pathway of a GnRH antagonist.
Caption: Experimental workflow for efficacy assessment.
References
- 1. The LHRH antagonist cetrorelix: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of GnRH analogue testing in diagnosis and management of children with pubertal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic Approaches to Lower Circulating Androgen - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. The efficacy and safety of degarelix: a 12-month, comparative, randomized, open-label, parallel-group phase III study in patients with prostate cancer [pubmed.ncbi.nlm.nih.gov]
- 8. A randomised controlled trial comparing GnRH antagonist cetrorelix with GnRH agonist leuprorelin for endometrial thinning prior to transcervical resection of endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomised study of GnRH antagonist (cetrorelix) versus agonist (busereline) for controlled ovarian stimulation: effect on safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bsped.org.uk [bsped.org.uk]
- 11. elsevier.es [elsevier.es]
- 12. Clinical and Laboratory Parameters of Gonadotropin-Releasing Hormone Analog Treatment Effectiveness in Children with Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Data on (D-Ser6,Azagly10)-LHRH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available data on the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (D-Ser6,Azagly10)-LHRH, commonly known as goserelin (B1671991). The objective is to assess the reproducibility of published findings by summarizing key quantitative data and outlining the experimental methodologies. This document is intended to serve as a valuable resource for researchers in the fields of endocrinology, oncology, and drug development.
Introduction to this compound (Goserelin)
Goserelin is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone Receptor (LHRH-R). By substituting the glycine (B1666218) at position 6 with a D-serine and the C-terminal glycine-amide with an azaglycine amide, goserelin exhibits enhanced stability and potency compared to the native LHRH.[1] Chronic administration of goserelin leads to the downregulation of LHRH-R in the pituitary gland, resulting in a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of testosterone (B1683101) in males and estrogen in females, forming the basis of its therapeutic applications in hormone-dependent cancers such as prostate and breast cancer, as well as in the management of endometriosis.[2][3]
Comparative Biological Activity of LHRH Agonists
The potency of LHRH agonists is a critical parameter for their therapeutic efficacy. Available data indicates that goserelin is approximately 50 to 100 times more potent than the native LHRH.[1] This increased potency is a common feature among LHRH analogs with substitutions at position 6. For instance, [D-Trp6]LHRH (triptorelin) demonstrates a binding affinity to LHRH receptors that is about 10 times higher than that of LHRH itself.[1]
The following table summarizes the available quantitative data on the biological activity of goserelin and other commonly studied LHRH agonists. It is important to note that a direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Compound | Receptor Binding Affinity (Kd/IC50) | In Vitro Potency (EC50) | In Vivo Efficacy (Hormone Suppression) | References |
| This compound (Goserelin) | Data Not Available | Data Not Available | Effective suppression of testosterone and estradiol (B170435) to castrate/postmenopausal levels.[2][4] | [2][4] |
| [D-Trp6]LHRH (Triptorelin) | ~10x higher than LHRH; IC50: 7.45 ± 0.61 nM (Human breast cancer specimens) | ~100x more potent than LHRH for LH release | Effective suppression of testosterone. | [1][5] |
| [D-Ala6]-GnRH | Ka: 4.6 x 10⁹ M⁻¹ (~7x higher than native LHRH) | Data Not Available | Data Not Available | [6] |
| [D-Leu6, Pro9-NHEt]LHRH (Leuprolide) | Kd: 0.3 ng/mL | Data Not Available | Effective suppression of testosterone. | |
| Native LHRH (GnRH) | Ka: 6.6 x 10⁸ M⁻¹ | Baseline for comparison | Baseline for comparison | [6] |
Note: The lack of publicly available, direct quantitative data for the receptor binding affinity (Kd/IC50) and in vitro functional potency (EC50) of goserelin presents a significant challenge in assessing the direct reproducibility of its fundamental pharmacological parameters. The potency estimates are largely derived from in vivo studies and comparative statements in literature.
Experimental Protocols
To facilitate the independent verification and reproduction of the reported biological activities, this section outlines the general methodologies for key experiments.
Synthesis and Purification of this compound
The synthesis of goserelin is typically achieved through Solid-Phase Peptide Synthesis (SPPS) . While specific, detailed protocols are often proprietary, the general workflow can be summarized as follows:
Experimental Workflow for Goserelin Synthesis
Caption: General workflow for the solid-phase synthesis of goserelin.
Purification: The crude peptide is typically purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA).
-
Detection: UV absorbance at 220 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions corresponding to the desired product peak are collected, and their purity is assessed by analytical HPLC and mass spectrometry.
LHRH Receptor Binding Assay
The binding affinity of LHRH analogs to the LHRH receptor is a key determinant of their potency. A competitive radioligand binding assay is a standard method to determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd).
Experimental Workflow for Receptor Binding Assay
Caption: General workflow for a competitive LHRH receptor binding assay.
In Vitro Functional Assay (LH Release)
The biological activity of LHRH agonists can be assessed by their ability to stimulate LH release from pituitary cells in culture.
Experimental Workflow for In Vitro LH Release Assay
Caption: General workflow for an in vitro LH release assay.
LHRH Signaling Pathway
The biological effects of goserelin and other LHRH agonists are mediated through the LHRH receptor, a G-protein coupled receptor (GPCR). The signaling cascade ultimately leads to the synthesis and secretion of LH and FSH.
LHRH Receptor Signaling Pathway
Caption: Simplified LHRH receptor signaling pathway.
Conclusion and Recommendations
Based on the currently available public data, there is a notable lack of directly comparable, quantitative data on the receptor binding affinity and in vitro potency of this compound (goserelin). While its high potency relative to native LHRH is well-established through in vivo studies, the absence of specific Kd/IC50 and EC50 values makes a rigorous assessment of the reproducibility of its fundamental pharmacological characteristics challenging.
To enhance the reproducibility of research in this area, it is recommended that future publications on goserelin and other LHRH analogs include detailed experimental protocols and report key quantitative data, such as receptor binding affinities and in vitro functional potencies, in a standardized manner. This will facilitate direct comparisons between studies and analogs, ultimately contributing to a more robust and reproducible scientific record. Researchers aiming to replicate or build upon existing work should be aware of the potential for variability due to differences in experimental methodologies and should consider conducting head-to-head comparative studies.
References
- 1. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Goserelin. A review of its pharmacodynamic and pharmacokinetic properties, and clinical use in sex hormone-related conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goserelin Acetate - NCI [cancer.gov]
- 4. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Benchmarking (D-Ser6,Azagly10)-LHRH Against Industry Standards: A Comparative Guide
(D-Ser6,Azagly10)-LHRH , also known as Cetrorelix , is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist.[1][2] It is a third-generation antagonist designed to have high antagonistic activity with minimal histamine-releasing properties. This guide provides a comparative analysis of Cetrorelix against other industry-standard GnRH antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance based on available experimental data.
Mechanism of Action
Cetrorelix competitively blocks GnRH receptors at the pituitary level.[1] This direct and immediate antagonism prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing downstream production of sex steroids like testosterone (B1683101) and estrogen.[1][3] Unlike GnRH agonists, which cause an initial "flare-up" of gonadotropin secretion, antagonists like Cetrorelix induce a rapid and reversible suppression, making them valuable tools in assisted reproductive technologies and for the treatment of hormone-sensitive cancers.[3][4]
Data Presentation: A Comparative Analysis of GnRH Antagonists
The following tables summarize key in vitro and in vivo performance metrics for Cetrorelix and other widely used GnRH antagonists, providing a basis for objective comparison.
Table 1: In Vitro Performance of GnRH Antagonists
| Compound | Receptor Binding Affinity (Ki/Kd, nM) | In Vitro Potency (IC50, nM) | Species/Cell Line |
| This compound (Cetrorelix) | 0.202 (Kd) | 1.21 | Human GnRH Receptor |
| Ganirelix | Comparable to Cetrorelix | Not specified in comparative studies | Human GnRH Receptor |
| Degarelix | Comparable to Cetrorelix and Ganirelix | Not specified in comparative studies | Human GnRH Receptor |
| Antide | Ka in the 10^10 M-1 range | ED50 of 10^-7 M for LH/FSH inhibition | Rat Pituitary Cells |
Table 2: In Vivo Efficacy of GnRH Antagonists
| Compound | Animal Model | Dosage | Effect on Testosterone Levels |
| This compound (Cetrorelix) | Irradiated Rat | Not specified | Suppressed intratesticular testosterone to 4.6% of irradiated control |
| Generic GnRH Antagonist | Male Rat | 1 mg/day | Sharp decrease in plasma testosterone within 2 weeks |
| Degarelix | Healthy Male Volunteers | Not specified | Permanent suppression of testosterone |
| GnRH Antagonist | Male Marmoset Monkey | Not specified | Blockade of the postnatal increase in testosterone |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Radioligand Binding Assay for GnRH Receptor Affinity (Ki/Kd)
This assay determines the binding affinity of a compound to the GnRH receptor.
-
Cell/Tissue Preparation:
-
Prepare membrane fractions from cells recombinantly expressing the human GnRH receptor (e.g., CHO or HEK293 cells) or from pituitary tissue.
-
Homogenize cells or tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a multi-well plate, add a fixed concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-triptorelin) to each well.
-
Add increasing concentrations of the unlabeled competitor compound (e.g., Cetrorelix) to the wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the concentration of the competitor.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki or Kd value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
In Vitro Functional Assay: Inhibition of LH/FSH Release
This assay measures the ability of a GnRH antagonist to inhibit GnRH-stimulated gonadotropin release from pituitary cells.
-
Cell Culture:
-
Culture primary pituitary cells or a suitable pituitary cell line (e.g., αT3-1) in appropriate culture medium.
-
-
Assay Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with increasing concentrations of the GnRH antagonist (e.g., Cetrorelix) for a defined period.
-
Stimulate the cells with a fixed concentration of GnRH.
-
Incubate for a specific time to allow for LH and FSH secretion.
-
Collect the cell culture supernatant.
-
-
Quantification of LH/FSH:
-
Measure the concentration of LH and FSH in the supernatant using a specific and sensitive immunoassay (e.g., ELISA or RIA).
-
-
Data Analysis:
-
Plot the percentage of inhibition of GnRH-stimulated LH/FSH release against the concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that causes 50% inhibition of the maximal GnRH-stimulated response.
-
In Vivo Efficacy: Testosterone Suppression in a Male Rat Model
This in vivo experiment evaluates the ability of a GnRH antagonist to suppress testosterone levels.
-
Animal Model:
-
Use adult male rats (e.g., Sprague-Dawley).
-
Acclimatize the animals to the housing conditions before the experiment.
-
-
Experimental Procedure:
-
Administer the GnRH antagonist (e.g., Cetrorelix) via a suitable route (e.g., subcutaneous injection) at various doses.
-
Include a control group receiving a vehicle injection.
-
Collect blood samples at different time points after administration (e.g., 0, 2, 4, 8, 24 hours, and daily for several days).
-
-
Testosterone Measurement:
-
Separate the plasma or serum from the blood samples.
-
Measure the testosterone concentration in the plasma/serum using a validated immunoassay (e.g., ELISA or LC-MS/MS).
-
-
Data Analysis:
-
Plot the mean testosterone concentration over time for each treatment group.
-
Calculate the percentage of testosterone suppression at each time point compared to the control group.
-
Determine the dose-response relationship and the duration of action of the antagonist.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the benchmarking of (D-Ser6,Azaglyly10)-LHRH.
Caption: GnRH Signaling Pathway in the Pituitary Gonadotrope.
Caption: Mechanism of Action of a GnRH Antagonist.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of a potent GnRH antagonist and testosterone propionate on mating behavior and fertility in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Goserelin ((D-Ser6,Azagly10)-LHRH) and Other GnRH Analogues in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Goserelin, chemically identified as (D-Ser6,Azagly10)-LHRH, and compares its performance with other key Gonadotropin-Releasing Hormone (GnRH) analogues. This objective comparison is supported by experimental data from various clinical studies, focusing on efficacy and safety in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.
Comparative Efficacy of GnRH Agonists and Antagonists
The primary therapeutic goal of GnRH analogue treatment is the suppression of sex hormones, namely testosterone (B1683101) in men and estrogen in women. This is achieved either through initial stimulation followed by downregulation of the GnRH receptor (agonists) or by direct competitive blockade of the receptor (antagonists). This analysis includes data from key clinical trials of the GnRH agonist Goserelin and compares it with fellow agonists Leuprolide and Triptorelin, as well as the GnRH antagonist Degarelix.
Prostate Cancer
In the palliative treatment of advanced prostate cancer, the aim is to reduce serum testosterone to castrate levels (≤ 50 ng/dL).
| Drug Class | Drug | Time to Castration | Testosterone Suppression | PSA Reduction |
| GnRH Agonist | Goserelin | 21-28 days | Maintained with continuous administration | Significant reduction |
| Leuprolide Acetate (B1210297) | By week 3-4[1][2] | Maintained with depot formulations[1] | 97% of patients saw a ≥50% decrease at 32 weeks[1] | |
| Triptorelin | Achieves castration levels | Effective with sustained-release formulations | Significant reduction | |
| GnRH Antagonist | Degarelix | Day 3[3] | Sustained suppression[3] | 97-98% reduction after 1 year[3] |
Key Findings:
-
GnRH antagonists like Degarelix demonstrate a significantly faster onset of testosterone suppression compared to GnRH agonists, without the initial testosterone surge that can lead to clinical flare-ups.[3]
-
Long-acting depot formulations of GnRH agonists, including Goserelin and Leuprolide, are effective in maintaining castrate levels of testosterone over extended periods.[1]
-
Objective tumor response (no progression) with Leuprolide was observed in 80% of patients at 32 weeks.[1]
Endometriosis
For endometriosis, the therapeutic goal is to induce a hypoestrogenic state to alleviate pain and reduce endometriotic lesions.
| Drug | Efficacy in Pain Reduction | Reduction in Endometriosis Score (revised AFS) | Common Adverse Events |
| Goserelin Acetate | Significant reduction in pelvic signs and symptoms[4] | 53% reduction after 24 weeks[4] | Hypoestrogenic effects (e.g., hot flashes)[4] |
| Danazol (B1669791) | Significant reduction in pelvic signs and symptoms[4] | 33% reduction after 24 weeks[4] | Androgenic side effects (e.g., weight gain)[4] |
| Nafarelin Acetate | Effective for control of endometriotic lesions[5] | Not specified | Fewer and better-tolerated side effects compared to Goserelin[5] |
Key Findings:
-
Goserelin was as effective as danazol in reducing the symptoms of endometriosis, with a different side-effect profile.[4]
-
Both Goserelin and Nafarelin are effective in diminishing gonadotropin and estradiol (B170435) serum levels, leading to the control of endometriotic lesions.[5]
Experimental Protocols
Prostate Cancer Clinical Trial Example: Leuprolide Acetate Depot
-
Objective: To evaluate the efficacy and safety of a long-acting depot formulation of leuprolide (30 mg injected intramuscularly every 16 weeks) in patients with Stage D2 prostate cancer.[1]
-
Patient Population: 49 patients with Stage D2 prostate cancer.[1]
-
Methodology: An unblinded, multicenter study. Clinical evaluations were performed every 16 weeks, and serum testosterone levels were monitored biweekly or weekly for 32 weeks.[1]
-
Primary Endpoints: Maintenance of serum testosterone in the castrate range (≤ 50 ng/dL).
-
Secondary Endpoints: Objective tumor response, changes in Prostate-Specific Antigen (PSA) and prostatic acid phosphatase levels, and assessment of local disease status and overall performance status.[1]
Endometriosis Clinical Trial Example: Goserelin Acetate vs. Danazol
-
Objective: To compare the efficacy, endocrine effects, and safety of Goserelin (3.6 mg every 28 days by subcutaneous injection) and danazol (400 mg orally twice daily) in the treatment of premenopausal women with endometriosis.[4]
-
Patient Population: 315 premenopausal women with stages I-IV endometriosis (revised American Fertility Society [AFS] classification).[4]
-
Methodology: A multicenter, randomized, open study over 24 weeks.[4]
-
Primary Endpoints: Pelvic signs and symptoms scores and revised AFS endometriosis scores.[4]
-
Secondary Endpoints: Hormone levels, safety evaluation through physical examination, laboratory indices, occurrence of adverse events, and bone mineral density changes.[4]
Visualizing the Mechanism of Action
GnRH Agonist Signaling Pathway
GnRH agonists initially stimulate the GnRH receptor, leading to an increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). However, continuous stimulation results in the downregulation and desensitization of the GnRH receptors in the pituitary gland, ultimately leading to a profound suppression of gonadotropin and sex hormone production.
Caption: GnRH Agonist Mechanism of Action.
GnRH Analogue Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing a GnRH agonist to an alternative treatment.
References
- 1. Buserelin - Wikipedia [en.wikipedia.org]
- 2. Histrelin Monograph for Professionals - Drugs.com [drugs.com]
- 3. Goserelin | C59H84N18O14 | CID 5311128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound acetate salt | CAS#:65807-03-6 | Chemsrc [chemsrc.com]
- 5. Nafarelin | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (D-Ser6,Azagly10)-LHRH
Core Disposal Principle: (D-Ser6,Azagly10)-LHRH should be managed as a chemical waste in strict accordance with local, state, and federal regulations. Under no circumstances should this material be discharged into the environment, including drains or regular trash.[1][2] Always consult with your institution's Environmental Health & Safety (EHS) department to ensure full compliance with established protocols.[2]
Quantitative Disposal Guidance for this compound Waste
Specific quantitative data for the disposal of this compound, such as concentration thresholds for various disposal methods, are not explicitly defined in the available literature. However, the following table provides a framework for managing different categories of waste based on general laboratory guidelines for similar peptide compounds.[1]
| Waste Category | General Disposal Guidance | Recommended Practice for this compound |
| Trace Amounts on Labware (e.g., pipette tips, empty vials) | Chemically contaminated sharps and labware should be collected in puncture-proof containers.[1] | Place in a designated, clearly labeled sharps container for chemical waste. |
| Bulk Quantities (Unused or Expired Product) | Dispose of contents/containers to an approved waste disposal plant.[1] | Segregate from other waste streams in a clearly labeled, sealed container. Arrange for pickup by a certified hazardous waste disposal service.[1][2] |
| Aqueous Solutions | Avoid discharge into drains, water courses, or onto the ground.[1] | Collect in a designated, sealed waste container. The container should be labeled with the full chemical name and concentration. |
| Spill Cleanup Material | Absorb with liquid-binding material (e.g., sand, diatomite, universal binders) and place in a suitable container for disposal.[1] | Treat all spill cleanup materials as hazardous waste and dispose of them accordingly in a labeled, sealed container. |
Experimental Protocols: General Chemical Decontamination of Peptide Waste
While specific inactivation protocols for this compound are not available, general methods for the chemical decontamination of peptide toxins can be considered. These methods should be validated for efficacy and safety within your laboratory's specific context and in consultation with your EHS department.
Important: Before proceeding with any chemical inactivation, ensure you are working in a designated chemical fume hood and wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat.[3]
General Inactivation Procedure:
-
Prepare the Inactivation Solution: A common approach involves using a solution like sodium hypochlorite. For concentrated peptide waste, a 6% solution may be used, while for solutions, a final concentration of 0.5-1.0% is often recommended.[3]
-
Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A typical ratio is 1 part waste to 10 parts inactivation solution.[3]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[3]
-
Neutralization (if applicable): If a strong acid or base is used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0.[3]
-
Final Disposal: After inactivation and neutralization, verify with your institution's EHS department whether the treated solution can be disposed of down the drain with copious amounts of water, or if it must be collected as hazardous waste.[3]
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Key Safety Reminders:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, eye protection, and a lab coat, when handling this compound and its waste.[3]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and any known hazards.[2]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines, as incompatible materials can lead to hazardous reactions.[1]
References
Personal protective equipment for handling (D-Ser6,Azagly10)-LHRH
Essential Safety and Handling Guide for (D-Ser6,Azagly10)-LHRH
Researchers, scientists, and drug development professionals handling the potent synthetic peptide this compound, a gonadotropin-releasing hormone (GnRH) agonist, must adhere to strict safety protocols to minimize exposure and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for safe handling.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to this compound is the consistent and correct use of appropriate personal protective equipment. Given the potent biological activity of this peptide, a comprehensive PPE strategy is non-negotiable.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to provide protection against liquid splashes and chemical vapors.[1] |
| Face Shield | Recommended when there is a significant risk of splashing, particularly during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2] For procedures involving flammable solvents, a fire-resistant coat is advised.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a standard and commonly used option.[1][3] For handling concentrated solutions, consider double-gloving or using more robust gloves like Silver Shield under disposable nitrile gloves for enhanced protection.[1] Gloves should be changed immediately if they become contaminated or torn.[3] |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to prevent the inhalation of fine particles, which can easily become airborne.[1][3] A respirator is also recommended when handling solutions in poorly ventilated areas.[1] The specific type of respirator and cartridge should be determined by a formal risk assessment. |
Experimental Protocols: Safe Handling and Reconstitution
Adherence to standardized procedures is critical to minimize risks and maintain the integrity of both the research and the researcher.
Receiving and Storage:
-
Upon receipt, inspect the package for any damage.
-
Store the lyophilized peptide in a cool, dry, and dark environment, typically at sub-zero temperatures (-20°C or below).[2]
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.
Reconstitution and Handling:
-
Preparation : Conduct all handling of the peptide in a designated, clean, and organized laboratory area.[3]
-
Ventilation : When handling the lyophilized powder, always work within a fume hood or a biosafety cabinet to prevent inhalation of aerosolized particles.[3]
-
Reconstitution :
-
Use high-purity water or a recommended buffer solution for reconstitution.[2]
-
Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, as this can lead to aggregation.
-
-
Cross-Contamination : To maintain the integrity of your experiments and ensure safety, use fresh, sterile equipment (e.g., pipette tips, vials) for each peptide and every experimental step.[3]
Operational and Disposal Plans
A clear plan for routine operations and waste disposal is essential for a safe laboratory.
Operational Plan:
-
Designated Work Area : All work with this compound should be performed in a designated and clearly marked area.
-
Emergency Procedures :
-
Spill Kits : Ensure that chemical spill kits are readily accessible.
-
Skin Contact : In case of skin contact, immediately rinse the affected area with soap and water for at least 15 minutes.[3]
-
Eye Contact : If the substance comes into contact with the eyes, use the nearest eyewash station to flush the eyes continuously for 15 minutes and seek immediate medical attention.[3]
-
Inhalation/Ingestion : If inhalation or ingestion occurs, move the individual to fresh air and seek immediate medical attention.[3]
-
Disposal Plan:
The disposal of this compound and any contaminated materials must comply with institutional and environmental regulations.
-
Contaminated Materials : All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[1]
-
Aqueous Waste : Any dilute aqueous solutions containing the peptide should be collected and disposed of as chemical waste.[1]
-
Disposal Route : Never pour peptide solutions or other reagents into public drains or non-designated disposal areas.[2] All waste must be disposed of through approved chemical waste channels.[2]
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key decision-making and operational flows.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
